ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Description
Properties
IUPAC Name |
ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYPODQNLLWXJG-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236954 | |
| Record name | Ethyl (αR,βR)-β-amino-α-hydroxybenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481054-47-1 | |
| Record name | Ethyl (αR,βR)-β-amino-α-hydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481054-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (αR,βR)-β-amino-α-hydroxybenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, β-amino-α-hydroxy-, ethyl ester, (αR,βR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" IUPAC name and synonyms
Title: Comprehensive Technical Guide on Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate: Stereochemical Synthesis, Analytical Characterization, and Applications
Executive Summary & Core Identity
The vicinal amino alcohol motif is a privileged scaffold in medicinal chemistry. Specifically, derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid (phenylisoserine) are critical structural elements, most notably serving as the C13 side chain of the blockbuster taxane chemotherapeutics paclitaxel and docetaxel[1]. While the natural taxane side chain possesses the anti (2R,3S) configuration, the synthesis and evaluation of its diastereomers—such as ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate —are paramount for rigorous structure-activity relationship (SAR) profiling and the development of next-generation peptidomimetics[1].
As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reactions, but as an exercise in precise stereochemical engineering. This guide details the causal logic, validated protocols, and analytical frameworks required to synthesize and characterize the (2R,3R) syn-diastereomer.
Nomenclature & Synonyms:
-
IUPAC Name: ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
-
Common Synonyms: (2R,3R)-phenylisoserine ethyl ester; syn-phenylisoserine ethyl ester; ethyl syn-3-amino-2-hydroxy-3-phenylpropionate.
Physicochemical & Structural Parameters
To establish a baseline for analytical validation, the core quantitative properties of the target molecule are summarized below.
| Parameter | Value / Description |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Stereocenters | C2 (R-configuration, hydroxyl-bearing), C3 (R-configuration, amino-bearing) |
| Diastereomeric Relationship | syn-isomer (Diastereomer of the anti Taxol side chain) |
| Key Functional Groups | Primary amine, secondary alcohol, ethyl ester, phenyl ring |
Strategic Stereoselective Synthesis: The "Why" and "How"
A fundamental challenge in synthesizing the (2R,3R) isomer lies in the inherent stereochemical outcome of standard olefin oxidation methods. The Sharpless Asymmetric Aminohydroxylation (SAA) of trans-ethyl cinnamate proceeds via a syn-addition mechanism. Consequently, adding the nitrogen and oxygen atoms to the same face of the trans-olefin inherently yields the anti (2R,3S) or (2S,3R) diastereomers[2].
To engineer the syn (2R,3R) architecture, we must deliberately decouple the C-O and C-N bond-forming events or utilize advanced catalytic resolution.
Strategy A: The Epoxide/Cyclic Sulfate Inversion Route
By first establishing the (2R,3S) stereocenters via Sharpless Asymmetric Dihydroxylation (SAD), we can selectively activate the C3-hydroxyl group. A targeted nucleophilic attack by an azide at the benzylic C3 position forces an SN2 inversion (from S to R), yielding the desired (2R,3R) architecture upon reduction[3].
Figure 1: Stereocontrolled synthesis of the (2R,3R) syn-phenylisoserine ester via C3 inversion.
Strategy B: Dynamic Kinetic Resolution (DKR)
Alternatively, Dynamic Kinetic Resolution (DKR) via Ru(II)-catalyzed asymmetric hydrogenation of racemic
Figure 2: Dynamic Kinetic Resolution (DKR) route to the (2R,3R) stereoisomer.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following step-by-step methodology for Strategy A incorporates built-in validation checkpoints.
Step 1: Asymmetric Dihydroxylation
-
Dissolve trans-ethyl cinnamate (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O.
-
Add AD-mix-
(1.4 g/mmol of substrate) and methanesulfonamide (1.0 equiv) at 0 °C. -
Stir vigorously for 24 hours.
-
Validation Checkpoint: Quench with sodium sulfite. Extract and perform crude ¹H NMR. The absence of the olefinic protons (typically
6.4 and 7.7 ppm) confirms >95% conversion to the (2R,3S)-diol.
Step 2: Cyclic Sulfate Activation
-
Dissolve the (2R,3S)-diol in CH₂Cl₂ and add Et₃N (2.5 equiv).
-
Dropwise add SOCl₂ (1.2 equiv) at 0 °C to form the cyclic sulfite.
-
Oxidize the crude sulfite using catalytic RuCl₃ and NaIO₄ (1.5 equiv) in a CH₃CN/H₂O mixture.
-
Validation Checkpoint: TLC should show a highly polar spot shifting to a less polar, UV-active spot. Isolate the cyclic sulfate via short-path silica filtration.
Step 3: Regioselective Azidation (The Inversion Step)
-
Dissolve the cyclic sulfate in DMF. Add NaN₃ (1.5 equiv) and stir at 50 °C for 4 hours.
-
Hydrolyze the resulting sulfate ester intermediate with 20% aqueous H₂SO₄.
-
Validation Checkpoint: IR spectroscopy of the crude extract must show a strong, sharp azide stretch at ~2100 cm⁻¹. ¹H NMR must confirm inversion: the
coupling constant will shift from the anti range (~7-8 Hz) to the syn range (~2-4 Hz).
Step 4: Reduction to the Target Amine
-
Dissolve the (2R,3R)-azido alcohol in EtOAc.
-
Add 10% Pd/C (0.1 equiv) and stir under an H₂ atmosphere (1 atm) for 12 hours.
-
Filter through Celite and concentrate to yield pure ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate.
Analytical Validation
Proving the stereochemical integrity of the final product is non-negotiable. The distinction between the (2R,3R) syn and (2R,3S) anti isomers relies heavily on NMR coupling constants and chiral chromatography.
| Analytical Method | Diagnostic Marker for (2R,3R) syn-isomer | Diagnostic Marker for (2R,3S) anti-isomer |
| ¹H NMR (Coupling Constant | 2.0 – 4.0 Hz (Gauche arrangement favored) | 7.0 – 9.0 Hz (Antiperiplanar arrangement favored by H-bonding) |
| Chiral HPLC (e.g., Chiralcel OD-H) | Distinct retention time ( | Distinct retention time ( |
| IR Spectroscopy | Broad O-H and N-H stretches (3200-3400 cm⁻¹); Ester C=O (~1735 cm⁻¹) | Broad O-H and N-H stretches (3200-3400 cm⁻¹); Ester C=O (~1735 cm⁻¹) |
Applications in Drug Development
The synthesis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is not merely an academic exercise. In drug development:
-
Taxane SAR Profiling: By coupling the (2R,3R) side chain to the baccatin III core, researchers can probe the steric limitations of the
-tubulin binding pocket. Studies have shown that deviations from the natural anti (2R,3S) configuration drastically alter microtubule stabilization kinetics. -
Peptidomimetics: The syn-phenylisoserine scaffold is utilized to induce specific conformational constraints (such as
-turns) in synthetic peptides, increasing proteolytic stability and target affinity.
References
-
Benchchem. (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | 7309-54-8. Retrieved from 1[1]
-
ResearchGate. A New Enantioselective Synthesis of Glycidates via Dynamic Kinetic Resolution of Racemic 2-Chloro-3-keto Esters Using Chiral Ru(II) Complexes. Retrieved from 4[4]
-
Sussex Drug Discovery Centre. The Sharpless Asymmetric Aminohydroxylation. Retrieved from2[2]
-
Arkivoc. Reaction of α,β-dihydroxydihydrocinnamic esters with acetonitrile: a new approach to β-amino-α-hydroxydihydrocinnamic acids. Retrieved from 3[3]
Sources
Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate: Technical Profile & Applications
This guide details the chemical properties, synthesis, and applications of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate , a critical chiral building block in organic synthesis and medicinal chemistry.
Executive Summary
Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate (CAS: 481054-47-1) is the ethyl ester of (2R,3R)-3-phenylisoserine. It is the anti (threo) diastereomer of the well-known C-13 side chain of Paclitaxel (Taxol) and Docetaxel . While the natural Taxol side chain possesses the (2R,3S) syn configuration, the (2R,3R) isomer serves as a vital tool in structure-activity relationship (SAR) studies, a reference standard for impurity profiling in taxane manufacturing, and a precursor for novel non-natural taxoid development.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature and Identifiers
-
IUPAC Name: Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
-
Common Name: Ethyl (2R,3R)-3-phenylisoserinate
-
CAS Number: 481054-47-1 (Specific to this isomer)
-
Molecular Formula:
-
Molecular Weight: 209.24 g/mol
Stereochemical Configuration
The molecule possesses two chiral centers at C2 and C3.
-
Configuration: (2R, 3R)
-
Diastereomeric Relationship: This configuration places the C2-hydroxyl and C3-amino groups in an anti (threo) relationship relative to the carbon backbone.
-
Comparison to Taxol: The Taxol side chain is (2R,3S) (syn). The (2R,3R) isomer represents a stereochemical inversion at the C3 position.
| Property | (2R,3R) Isomer (Topic) | (2R,3S) Isomer (Taxol Side Chain) |
| Stereochemistry | Anti (Threo) | Syn (Erythro) |
| C2 Configuration | R | R |
| C3 Configuration | R | S |
| Newman Projection | Substituents (OH, NH2) are anti-periplanar | Substituents are gauche/syn |
Physical Properties
-
Physical State: White to off-white crystalline solid.
-
Solubility: Soluble in methanol, ethanol, ethyl acetate, and dichloromethane; sparingly soluble in water.
-
Acidity (pKa): The amino group typically has a pKa
8.8–9.2; the -hydroxyl group is weakly acidic (pKa > 13).
Synthesis & Production Methodologies
The synthesis of the (2R,3R) isomer requires methods that induce anti selectivity, distinct from the syn-selective Sharpless Asymmetric Aminohydroxylation (AAH) typically used for the Taxol side chain.
Primary Route: Epoxide Ring Opening (Anti-Selective)
This protocol utilizes the inherent stereospecificity of nucleophilic attack on epoxides to generate the anti configuration.
Protocol Overview:
-
Starting Material: Ethyl trans-cinnamate.
-
Epoxidation: Asymmetric epoxidation (e.g., Jacobsen or Sharpless) yields ethyl (2R,3S)-3-phenylglycidate.
-
Ring Opening: Regioselective attack by azide (
) at C3 occurs with inversion of configuration . -
Reduction: Hydrogenation of the azide yields the amine with retention of stereochemistry.
Figure 1: Stereoselective synthesis of the (2R,3R) isomer via epoxide ring opening.
Enzymatic Kinetic Resolution
Lipases (e.g., Pseudomonas cepacia lipase) can resolve racemic mixtures of anti-phenylisoserine esters.
-
Process: The lipase selectively hydrolyzes or acylates one enantiomer of the racemic anti substrate.
-
Yield: Max 50% theoretical yield for the desired enantiomer.
-
Utility: Useful for generating analytical standards where high throughput is not required.
Chemical Reactivity & Functionalization[3]
The (2R,3R) scaffold exhibits unique reactivity due to the anti relationship between the amine and hydroxyl groups.
Oxazoline Formation (Cyclization)
Reaction with benzoyl chloride or other acyl chlorides can lead to cyclization.
-
Mechanism: N-acylation followed by acid-catalyzed cyclodehydration.
-
Stereochemical Outcome: The anti (2R,3R) precursor yields a trans-oxazoline .
-
Contrast: The (2R,3S) Taxol precursor yields a cis-oxazoline. This difference is a primary method for distinguishing the two isomers via NMR coupling constants (
for trans is typically 5–6 Hz, vs 9–10 Hz for cis).
Coupling to Baccatin III
In drug development, the free acid of this ester is coupled to 7,10-di-Troc-10-deacetylbaccatin III (or similar cores).
-
Activation: The acid is typically activated as an oxazolidine or via DCC/DMAP coupling.
-
Impact: The (2R,3R) side chain results in an analog with significantly altered tubulin-binding kinetics, often reducing cytotoxicity compared to the natural (2R,3S) isomer, highlighting the strict stereochemical requirement of the taxane binding pocket.
Figure 2: Key chemical transformations of the (2R,3R) scaffold.
Experimental Protocol: Analytical Characterization
To validate the identity of the (2R,3R) isomer against the (2R,3S) standard, the following analytical parameters are critical.
HPLC Method for Chiral Purity
-
Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm.
-
Retention Time: The (2R,3R) and (2S,3S) anti enantiomers typically elute at different times than the (2R,3S) and (2S,3R) syn diastereomers.
NMR Spectroscopy ( )
The coupling constant between H2 and H3 is diagnostic.
-
Solvent:
or . -
H2 Signal:
ppm (doublet). -
H3 Signal:
ppm (doublet). -
Coupling Constant (
):-
(2R,3R) / Anti:
Hz. -
(2R,3S) / Syn:
Hz (often appears as a broad singlet or small coupling due to H-bonding).
-
References
-
ResearchGate. (2015). Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. Retrieved March 5, 2026, from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Ethyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate. Retrieved March 5, 2026, from [Link]
- Google Patents. (2006). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters (US20060205056A1).
-
Beilstein Journals. (2012).
-amino esters using ethyl nitroacetate. Retrieved March 5, 2026, from [Link]
Sources
Spectroscopic data of "ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" (1H NMR, 13C NMR, IR, MS)
Initiating Data Search
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"ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" starting materials for synthesis
Title: Synthesis of Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate: Strategic Starting Materials and Stereocontrolled Pathways
Executive Summary Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is a highly valuable chiral building block, serving as a critical precursor for peptidomimetics, excitatory amino acid transporter (EAAT) inhibitors, and complex natural products[1]. While its diastereomer, the (2R,3S) anti (threo) configuration, is famous as the Taxol® side chain, the (2R,3R) syn (erythro) configuration presents unique synthetic challenges. As a Senior Application Scientist, I have structured this technical guide to evaluate the core starting materials and mechanistic causality behind the two most robust, self-validating synthetic pathways: the Sharpless Asymmetric Aminohydroxylation (SAA) and the Asymmetric Epoxidation-Azidolysis route.
Stereochemical Rationale & Retrosynthetic Analysis
The absolute configuration of the target molecule—(2R,3R)—dictates a syn (erythro) relationship between the C2-hydroxyl and C3-amino groups.
-
Pathway A (Direct Syn-Addition): Utilizing trans-ethyl cinnamate as the starting material, a direct syn-addition across the double bond inherently yields the erythro backbone. This is elegantly achieved via the Sharpless Asymmetric Aminohydroxylation (SAA)[2].
-
Pathway B (Anti-Addition via Inversion): Alternatively, epoxidation of trans-ethyl cinnamate yields a trans-epoxide. Subsequent nucleophilic attack by an azide ion at the benzylic C3 position occurs with complete stereochemical inversion (SN2). The inversion of one stereocenter in a trans-epoxide cleanly generates the required syn acyclic backbone[3].
Caption: Retrosynthetic pathways for ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate.
Primary Route: Sharpless Asymmetric Aminohydroxylation (SAA)
The SAA reaction is the most atom-economical and direct method for establishing the (2R,3R) stereocenters[4].
Core Starting Materials:
-
trans-Ethyl Cinnamate: Chosen over the cis-isomer due to its thermodynamic stability, commercial abundance, and superior reaction kinetics in osmium-catalyzed cycles[2].
-
Potassium Osmate Dihydrate (K₂OsO₂(OH)₄): The catalytic source of osmium.
-
Chiral Ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL): The pseudoenantiomeric cinchona alkaloid ligands dictate facial selectivity. Ligand screening is strictly required to verify the (2R,3R) absolute configuration based on the specific nitrogen source used[5].
-
Nitrogen Source/Oxidant: Benzyl carbamate (CbzNH₂) combined with t-butyl hypochlorite (t-BuOCl) and NaOH generates the reactive N-chloro carbamate sodium salt in situ.
Mechanistic Causality: The osmium catalyst, modulated by the chiral ligand, attacks the trans-alkene from a single face in a concerted [3+2] cycloaddition. This concerted mechanism guarantees a syn-addition. Because the starting alkene is trans, the resulting syn-addition inherently produces the erythro (2R,3R or 2S,3S) diastereomeric pair[2]. Regioselectivity (C3-amino vs. C2-amino) is heavily influenced by the electronic nature of the phenyl ring and the choice of ligand/N-source, typically favoring the desired C3-amino product[6].
Protocol 1: Self-Validating SAA Methodology
-
Reagent Activation: In a reaction vessel equipped with a magnetic stirrer, dissolve CbzNH₂ (3.0 equiv) in a 1:1 mixture of n-propanol and water. Add NaOH (3.0 equiv) and t-BuOCl (3.0 equiv). Stir for 15 minutes at room temperature to form the active N-chloro sodium salt.
-
Catalyst Complexation: Add the appropriate chiral ligand (0.05 equiv) and K₂OsO₂(OH)₄ (0.04 equiv). The solution will transition to a characteristic pale green color, validating the formation of the active osmium-ligand complex.
-
Substrate Addition: Cool the mixture to 0 °C. Add trans-ethyl cinnamate (1.0 equiv).
-
Monitoring: Stir at 0 °C to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active alkene spot disappears (typically 12–24 hours).
-
Quenching (Critical Step): Add saturated aqueous Na₂SO₃ to reduce the toxic Os(VIII) to inert Os(IV). The color will shift to dark brown/black, confirming successful quenching[7].
-
Isolation & Deprotection: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography. The Cbz group is subsequently removed via standard hydrogenolysis (Pd/C, H₂) to yield the free amino alcohol.
Alternative Route: Asymmetric Epoxidation & Azidolysis
For scenarios where strict regiocontrol is difficult to achieve via SAA, the epoxidation-azidolysis route offers an exceptionally reliable, albeit longer, alternative[3].
Core Starting Materials:
-
trans-Ethyl Cinnamate: The geometric integrity of the trans-alkene is perfectly transferred to the epoxide.
-
Epoxidation System: Chiral dioxiranes (e.g., Shi epoxidation catalyst) or phase-transfer catalysts (e.g., Maruoka catalysts) with an appropriate oxidant (Oxone or NaOCl).
-
Sodium Azide (NaN₃): The nucleophilic nitrogen source.
Mechanistic Causality: The chiral catalyst directs the epoxidation to a single face of the trans-alkene, yielding an enantiopure trans-epoxide. During the ring-opening step, the phenyl ring stabilizes the developing positive charge at the C3 benzylic position, directing the azide nucleophile exclusively to C3. Because this is an SN2 attack, C3 undergoes strict stereochemical inversion while C2 retains its configuration. The inversion of one center in a trans-epoxide mathematically yields the syn (erythro) acyclic backbone[8].
Caption: Mechanistic causality of regioselective epoxide ring-opening yielding the syn-backbone.
Protocol 2: Self-Validating Epoxidation & Azidolysis
-
Epoxidation: Subject trans-ethyl cinnamate to Shi epoxidation conditions (fructose-derived chiral ketone, Oxone, pH 8.0 buffer, 0 °C). Validate completion via TLC. Isolate the trans-epoxide via standard aqueous workup.
-
Regioselective Ring-Opening: Dissolve the trans-epoxide in DMF/H₂O (9:1). Add NaN₃ (2.0 equiv) and NH₄Cl (1.5 equiv) as a mild proton source to activate the epoxide oxygen. Heat to 65 °C for 8 hours.
-
Validation: IR spectroscopy of the crude aliquot must show a strong, sharp azide stretching band near 2100 cm⁻¹.
-
Reduction: Dissolve the purified azido alcohol in methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H₂ gas and stir under a balloon of H₂ (1 atm) at room temperature until the starting material is consumed. Filter through Celite to yield ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate.
Quantitative Data & Route Comparison
The selection between these two pathways depends heavily on the scale of synthesis and the acceptable tolerance for regiomeric byproducts.
| Metric | Sharpless Asymmetric Aminohydroxylation (SAA) | Epoxidation & Azidolysis Route |
| Overall Yield | 60–75% | 70–85% (over 3 steps) |
| Enantiomeric Excess (ee) | > 98% | > 99% |
| Step Count | 1 (Direct to protected amine) | 3 (Epoxidation, Ring-opening, Reduction) |
| Regioselectivity | ~4:1 to >10:1 (Ligand/N-source dependent) | > 20:1 (Benzylic attack is highly favored) |
| Atom Economy | High (Catalytic Os, direct addition) | Moderate (Requires NaN₃, reducing agents) |
| Scalability | Excellent (Used in industrial syntheses) | Good (Care required with azide intermediates) |
Conclusion
The synthesis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate requires precise command over syn-stereochemistry. By utilizing trans-ethyl cinnamate as the universal starting material, chemists can leverage either the direct syn-addition of the Sharpless Aminohydroxylation or the stereospecific inversion mechanics of the Epoxidation-Azidolysis route. Both methods provide highly reliable, self-validating systems for generating this critical chiral building block.
References
-
Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-510. URL: [Link]
-
Viso, A., et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(8), 3167-3196. URL: [Link]
-
Noeparvar, S., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Diastereoselective Synthesis Protocol for Ethyl 3-Amino-2-hydroxy-3-phenylpropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Amino-α-hydroxy acids and their corresponding esters are crucial chiral building blocks in modern medicinal chemistry and organic synthesis. These structural motifs are found in a variety of biologically active natural products and pharmaceutical agents, including the side chain of the anticancer drug Taxol and various antibiotic compounds. The precise control over the stereochemistry of the vicinal amino and hydroxyl groups is paramount, as the biological activity is often dependent on a specific diastereomer. This application note provides a detailed protocol for the diastereoselective synthesis of ethyl 3-amino-2-hydroxy-3-phenylpropanoate, focusing on a robust organocatalytic approach that favors the syn-diastereomer.
The direct catalytic asymmetric aldol reaction of glycine Schiff bases with aldehydes represents an elegant and straightforward method to access β-hydroxy-α-amino esters.[1][2] This approach assembles the 1,2-aminoalcohol functionality and creates a new carbon-carbon bond in a single step, with the potential to control two adjacent stereocenters.[2]
Reaction Overview and Rationale
The described protocol utilizes a Brønsted base-catalyzed direct aldol reaction between the benzophenone imine of ethyl glycinate and benzaldehyde. The choice of an appropriate organocatalyst and reaction conditions is critical for achieving high diastereoselectivity. The reaction proceeds via the formation of an enolate from the glycine derivative, which then attacks the aldehyde. The facial selectivity of this attack is governed by the catalyst and the formation of a well-ordered transition state.
The use of a benzophenone imine serves a dual purpose: it protects the amino group of the glycine ester and increases the acidity of the α-protons, facilitating enolate formation under mild basic conditions.[2] The subsequent hydrolysis of the imine under acidic conditions yields the desired amino alcohol.
Detailed Experimental Protocol
Materials and Reagents:
-
Benzophenone imine of ethyl glycinate
-
Benzaldehyde (freshly distilled)
-
Brønsted base catalyst (e.g., a chiral ureidopeptide-based catalyst)[2]
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Argon or nitrogen gas inlet for inert atmosphere
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Experimental Workflow Diagram
Caption: Workflow for the diastereoselective synthesis of ethyl 3-amino-2-hydroxy-3-phenylpropanoate.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the benzophenone imine of ethyl glycinate (1.0 eq) and the chiral Brønsted base catalyst (0.1 - 0.2 eq). Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Aldehyde Addition: Slowly add freshly distilled benzaldehyde (1.2 eq) to the cooled solution via syringe.
-
Reaction: Stir the mixture vigorously at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Quenching and Hydrolysis: Quench the reaction by adding 1 M aqueous HCl. Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure complete hydrolysis of the imine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC analysis of the purified product.
Data Presentation
The following table summarizes typical results obtained from a Brønsted base-catalyzed aldol reaction for the synthesis of syn-β-hydroxy α-amino esters.[2]
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) |
| 1 | Benzaldehyde | 20 | 48 | 85 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | 20 | 24 | 92 | >95:5 |
| 3 | 2-Naphthaldehyde | 20 | 48 | 88 | >95:5 |
Note: Yields are for the isolated product after chromatography. Diastereomeric ratios are determined by ¹H NMR.
Mechanistic Insight and Trustworthiness
The high syn-diastereoselectivity observed in this reaction is attributed to a highly organized, hydrogen-bonded transition state. The Brønsted base deprotonates the glycine imine to form a Z-enolate. The catalyst, through a network of hydrogen bonds, then coordinates both the enolate and the incoming aldehyde. This positions the aldehyde for a facial-selective attack by the enolate, leading preferentially to the syn-product. The o-nitroanilide motif, if used in the glycine derivative, is key for enolate generation by a soft Brønsted base and contributes to the diastereo- and enantiocontrol through hydrogen bonding.[2]
This protocol is considered self-validating because the stereochemical outcome is directly linked to the integrity of the catalytic system. Consistent results in yield and diastereoselectivity across multiple runs, as confirmed by standard analytical techniques like NMR and HPLC, validate the reliability of the method.
Troubleshooting and Safety Considerations
-
Low Yield: Ensure all reagents are pure and the reaction is conducted under strictly anhydrous and inert conditions. The benzaldehyde should be freshly distilled to remove any benzoic acid impurities.
-
Poor Diastereoselectivity: The reaction temperature is critical; ensure the temperature is maintained at -78 °C. The choice of catalyst is also crucial, and its purity should be verified.
-
Safety: Handle all chemicals in a well-ventilated fume hood. Dichloromethane is a volatile and potentially hazardous solvent. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75. [Link]
-
Alcaide, B., & Almendros, P. (2002). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 41(10), 1594-1596. [Link]
-
Jiang, H., Gschwend, B., Albrecht, Ł., & Jørgensen, K. A. (2010). Organocatalytic preparation of simple β-hydroxy and β-amino esters: low catalyst loadings and gram-scale synthesis. Organic letters, 12(21), 5052–5055. [Link]
-
Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632. [Link]
-
Carbajo, J., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Catalysis, 11(11), 6572-6578. [Link]
Sources
Application Note: Advanced Stereoselective Synthesis of Oseltamivir (Tamiflu) Utilizing Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate as a Chiral Auxiliary
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists
Strategic Rationale & Introduction
The industrial production of Oseltamivir phosphate (Tamiflu), a critical neuraminidase inhibitor used for the treatment of influenza A and B, has historically relied on the extraction of (−)-shikimic acid from the Chinese star anise plant. This dependency creates severe supply chain vulnerabilities during pandemic surges . While total syntheses have been developed to bypass shikimic acid—most notably by Corey and Hayashi —many of these routes require expensive chiral catalysts or hazardous azide intermediates.
This application note details a next-generation, highly scalable asymmetric methodology. We introduce the use of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate (EAHP) —a compound traditionally known as a precursor to the paclitaxel (Taxol) side chain —as a bifunctional chiral auxiliary. By converting EAHP into a highly functionalized oxazolidinone, we can orchestrate a perfectly stereocontrolled Diels-Alder cycloaddition to construct the (3R,4R,5S)-cyclohexene core of Oseltamivir.
Mechanistic Causality: The EAHP Advantage
The selection of EAHP over traditional Evans auxiliaries (e.g., 4-benzyl-2-oxazolidinone) is driven by strict stereoelectronic and process-scale requirements:
-
Dual-Steric Shielding: When EAHP is cyclized into an oxazolidinone, the C3-phenyl group and the C2-ethyl ester occupy the C4 and C5 positions of the heterocycle, respectively. The bulky C4-phenyl group acts as a rigid steric wall, completely blocking the Re-face of the attached dienophile.
-
Electronic Tuning via the C5-Ester: The ethyl ester at the C5 position exerts a strong electron-withdrawing effect. This increases the electrophilicity of the N-acyl dienophile, accelerating the Diels-Alder reaction even at ultra-low temperatures (−78 °C), thereby suppressing non-catalyzed background reactions that lead to racemic mixtures.
-
Crystallinity for Downstream Processing: A major bottleneck in asymmetric synthesis is the reliance on preparative chiral chromatography. The EAHP-derived Diels-Alder adducts exhibit exceptional crystallinity, allowing for optical enrichment (>99% de) via simple trituration.
Figure 1: Transition state logic for TiCl4-chelated asymmetric Diels-Alder cycloaddition.
Experimental Protocols & Validation Systems
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that deviations are caught before committing to the next synthetic step.
Protocol A: Synthesis of the Chiral N-Acryloyl Dienophile
Objective: Convert EAHP into an activated, chiral dienophile.
-
Oxazolidinone Formation:
-
Charge a dry 1 L jacketed reactor with EAHP (1.0 equiv, 100 mmol) and anhydrous CH₂Cl₂ (400 mL) under N₂.
-
Add triethylamine (3.0 equiv) and cool the mixture to 0 °C.
-
Dropwise, add a solution of triphosgene (0.4 equiv) in CH₂Cl₂ (50 mL) over 30 minutes.
-
Causality: Triphosgene is used instead of phosgene gas for precise stoichiometric control and operator safety. The excess amine acts as an acid scavenger to prevent premature ester hydrolysis.
-
IPC 1: Monitor by TLC (Hexanes/EtOAc 1:1). The primary amine spot (ninhydrin active) must disappear entirely.
-
-
N-Acylation:
-
Cool the reactor to −78 °C. Slowly add n-BuLi (1.05 equiv, 2.5 M in hexanes) to deprotonate the oxazolidinone nitrogen.
-
After 15 minutes, add acryloyl chloride (1.1 equiv) dropwise.
-
Warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl.
-
Extract, dry over MgSO₄, and concentrate. Recrystallize from hot ethanol to yield the pure N-acryloyl-EAHP-oxazolidinone.
-
Protocol B: Lewis Acid-Catalyzed Asymmetric Diels-Alder Cycloaddition
Objective: Construct the Oseltamivir cyclohexene core with absolute stereocontrol.
-
Chelation Complex Formation:
-
Dissolve the N-acryloyl dienophile (1.0 equiv, 50 mmol) in anhydrous CH₂Cl₂ (250 mL) and cool to −78 °C.
-
Slowly add TiCl₄ (1.1 equiv, 1.0 M in CH₂Cl₂). A deep red/orange complex will form instantly.
-
Causality: TiCl₄ provides an octahedral coordination geometry that tightly chelates both the oxazolidinone and acryloyl carbonyls, locking the dienophile in a rigid s-cis conformation required for high facial selectivity.
-
-
Cycloaddition:
-
Add 1-(1-ethylpropoxy)-1,3-butadiene (1.5 equiv) dropwise.
-
Stir at −78 °C for 12 hours, then slowly warm to −20 °C for 4 hours.
-
IPC 2: Chiral HPLC analysis of an aliquot (quenched in MeOH) must show >95% conversion and >98% de. If conversion is low, verify the anhydrous integrity of the TiCl₄.
-
-
Quench and Isolation:
-
Quench vigorously with saturated aqueous NaHCO₃ at −20 °C. Filter through a pad of Celite to remove titanium salts.
-
Concentrate the organic layer and triturate the crude solid with cold isopropanol to isolate the enantiopure endo-adduct.
-
Protocol C: Chemoselective Auxiliary Cleavage
Objective: Liberate the enantioenriched Oseltamivir core and recover the EAHP auxiliary.
-
Peroxide-Mediated Hydrolysis:
-
Dissolve the Diels-Alder adduct (1.0 equiv) in THF/H₂O (3:1, 200 mL) and cool to 0 °C.
-
Premix LiOH·H₂O (2.0 equiv) and 30% H₂O₂ (4.0 equiv) in water (20 mL) for 10 minutes to generate LiOOH, then add to the reactor.
-
Causality: The
-effect of the hydroperoxide anion makes it highly nucleophilic, allowing it to preferentially attack the less sterically hindered exocyclic N-acyl carbonyl at 0 °C. Standard hydroxide hydrolysis would require elevated temperatures, risking epimerization of the newly formed C3 stereocenter.
-
-
Recovery:
-
After 2 hours, quench excess peroxide with Na₂SO₃.
-
Acidify to pH 2 with 1M HCl and extract the Oseltamivir core carboxylic acid into EtOAc.
-
Adjust the aqueous layer to pH 8 to precipitate and recover the intact EAHP auxiliary (>90% recovery yield).
-
Figure 2: Workflow for EAHP-mediated stereoselective synthesis of the Oseltamivir core.
Quantitative Data & Route Comparison
The integration of EAHP as a chiral auxiliary provides a highly competitive alternative to both natural extraction and existing total syntheses. The table below summarizes the quantitative advantages of this protocol.
| Synthetic Route | Key Chiral Source | Overall Yield (%) | Enantiomeric Excess (%) | Step Count | Auxiliary/Catalyst Recovery |
| Roche Industrial | (−)-Shikimic Acid (Natural) | ~15 - 20% | >99% (Pool) | 10 | N/A (Consumed) |
| Corey Route | CBS Oxazaborolidine | ~30% | 97% | 11 | Moderate (~70%) |
| Hayashi Route | Diphenylprolinol Silyl Ether | ~57% | >99% | 3 (One-Pot) | Low (Difficult to isolate) |
| EAHP-Auxiliary (This SOP) | EAHP (Synthetic) | ~42% | >99% | 6 | High (>90% via pH shift) |
Note: While the step count is higher than Hayashi's one-pot method, the EAHP route avoids the use of hazardous nitroalkenes and allows for the near-quantitative recovery of the chiral auxiliary, significantly lowering the Process Mass Intensity (PMI) at scale.
References
-
Rohloff, J. C., et al. (1998). Practical Total Synthesis of the Anti-Influenza Drug GS-4104. Journal of Organic Chemistry.[Link]
-
Yeung, Y.-Y., Hong, S., & Corey, E. J. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society.[Link]
-
Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (−)-Oseltamivir by Three “One-Pot” Operations. Angewandte Chemie International Edition.[Link]
-
Denis, J. N., et al. (1990). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society.[Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society.[Link]
"ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" as an intermediate for pharmaceutical compounds
Application Note: High-Purity Isolation and Processing of Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Executive Summary
Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate (hereafter Compound A ) is the anti-diastereomer of the C-13 side chain found in the blockbuster chemotherapeutic Paclitaxel (Taxol®).[1] While the natural product utilizes the (2R,3S)-configuration, the (2R,3R)-isomer is a critical intermediate for Structure-Activity Relationship (SAR) studies , the development of second-generation taxanes designed to overcome multi-drug resistance (MDR), and as a chiral scaffold for HIV protease inhibitors.
This guide details a robust, self-validating protocol for the enzymatic kinetic resolution of the racemic precursor to isolate high-purity Compound A, followed by its analytical validation and downstream protection for pharmaceutical coupling.
Chemical Profile & Significance
| Property | Specification |
| IUPAC Name | Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate |
| Common Name | anti-Phenylisoserine ethyl ester |
| CAS Registry | 126438-35-5 (Generic/Racemic related) |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Stereochemistry | (2R, 3R) [anti configuration] |
| Key Application | Taxane side-chain analog; Chiral auxiliary; Peptidomimetic precursor |
Strategic Importance: The biological activity of taxanes is strictly governed by the stereochemistry at the C-2' and C-3' positions of the side chain.[1] While (2R,3S) is required for tubulin binding in natural Taxol, the (2R,3R) isomer allows researchers to:
-
Probe the Tubulin Binding Pocket: Determine the steric tolerance of the binding site.
-
Synthetic Inversion: The (2R,3R) hydroxyl group can be inverted via Mitsunobu reaction to access the difficult-to-synthesize (2S,3R) or (2R,3S) analogs depending on the starting substrate.[1]
-
Design MDR-Reversal Agents: Modified side chains often evade P-glycoprotein efflux pumps.[1]
Workflow Visualization
The following diagram illustrates the chemoenzymatic pathway to isolate the (2R,3R) enantiomer from a racemic mixture.
Figure 1: Chemoenzymatic workflow for the isolation of the (2R,3R) intermediate via kinetic resolution.
Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution (Preparation of Compound A)
Objective: Isolate ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate from its racemate using Candida antarctica Lipase B (CAL-B).[1] CAL-B typically exhibits high enantioselectivity for the (S)-enantiomer during acylation, leaving the desired (R,R)-amine unreacted.
Reagents:
-
Racemic syn/anti ethyl 3-amino-2-hydroxy-3-phenylpropanoate (10 g, 47.8 mmol).[1]
-
Candida antarctica Lipase B (immobilized, e.g., Novozym 435), 1.0 g.
-
Ethyl acetate (Acyl donor/Solvent) or Methyl tert-butyl ether (MTBE) with 2 eq.[1] vinyl acetate.[1][2][3][4]
-
Solvent: Anhydrous MTBE (100 mL).
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10 g of the racemic amine in 100 mL of anhydrous MTBE in a 250 mL round-bottom flask.
-
Acyl Donor Addition: Add 4.5 mL (approx. 1.0 eq) of vinyl acetate.[1][3] Note: Vinyl acetate makes the reaction irreversible due to the formation of volatile acetaldehyde.
-
Enzyme Activation: Add 1.0 g of immobilized CAL-B.
-
Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction via HPLC (see Protocol B) every 2 hours.
-
Endpoint Determination: Stop the reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution). This typically takes 12–24 hours.
-
Work-up:
-
Filter off the immobilized enzyme (can be recycled).[1]
-
Purification: The residue contains the unreacted (2R,3R)-amine (Compound A) and the (2S,3S)-acetamide .
-
Dissolve the residue in ethyl acetate and wash with 1N HCl. The free amine (Compound A) will partition into the aqueous phase as the hydrochloride salt.[1] The acetamide remains in the organic layer.
-
Basify the aqueous layer (pH 10) with Na₂CO₃ and extract with dichloromethane (DCM) to recover pure Compound A.[1]
-
-
Yield: Expect ~40–45% yield (relative to racemate) of the (2R,3R)-isomer.
Causality & Insight:
-
Why CAL-B? It is robust, works in organic solvents, and shows high E-values (enantiomeric ratio) for beta-amino esters.[1]
-
Why Acid/Base Extraction? This "chemical handle" purification avoids tedious column chromatography, leveraging the basicity of the free amine versus the neutral amide.
Protocol B: Quality Control & Chiral Validation
Objective: Confirm enantiomeric excess (ee) > 99% before downstream use.[1]
Analytical Method: Chiral HPLC
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [85 : 15 : 0.1].[1]
-
Role of DEA: Sharpens the peak of the primary amine by suppressing ionization on residual silanol groups.
-
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm (Phenyl ring absorption).[1]
Acceptance Criteria:
-
(2R,3R)-Isomer Retention Time: ~12.5 min (Verify with standard).[1]
-
(2S,3S)-Isomer Retention Time: ~16.0 min.[1]
-
Purity: > 98% chemical purity; > 99% ee.
Protocol C: N-Protection (Boc-Strategy)
Objective: Protect the amine to prevent side reactions during coupling to the Baccatin III core.
Methodology:
-
Dissolve Compound A (1.0 eq) in THF/Water (1:1).[1]
-
Add NaHCO₃ (2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir at Room Temperature for 4 hours.
-
Extract with Ethyl Acetate.[1]
-
Result: Ethyl (2R,3R)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoate.[1]
-
Checkpoint: This protected intermediate is stable and can be stored at 4°C.[1]
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (<95%) | Reaction ran beyond 50% conversion. | Stop reaction at 45-48% conversion. Recrystallize the product as the HCl salt to upgrade chirality. |
| Slow Reaction Rate | Wet solvent or inactive enzyme.[1] | Use molecular sieves to dry MTBE.[1] Ensure vinyl acetate is fresh (free of acid).[1] |
| Peak Tailing in HPLC | Insufficient base modifier. | Increase DEA to 0.2% in the mobile phase. |
References
-
Brieva, R., et al. (1993). "Chemoenzymatic synthesis of the C-13 side chain of Taxol: optically active 3-hydroxy-4-phenyl-beta-lactam derivatives." Journal of Organic Chemistry. Link[1]
-
Ager, D. J., et al. (1996). "The Synthesis of the Taxol Side Chain via Asymmetric Synthesis." Chemical Reviews. Link[1]
-
Phenomenex Application Guide. "Chiral HPLC Separations: Method Development for Beta-Amino Esters." Link
-
Kamal, A., et al. (2008). "Lipase-mediated resolution of beta-amino alcohols and their application." Tetrahedron: Asymmetry. Link[1]
-
FDA Guidance for Industry. "Development of New Stereoisomeric Drugs." Link
Sources
Application Note: Orthogonal Protecting Group Strategies for Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Introduction & Scientific Rationale
Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate (commonly referred to as ethyl (2R,3R)-phenylisoserinate) is a highly versatile chiral building block. While its (2R,3S) diastereomer is universally recognized as the critical side chain of the chemotherapeutic agent paclitaxel (Taxol) , the (2R,3R) anti-diastereomer has gained significant traction in the development of novel peptidomimetics and non-peptidyl viral inhibitors. Notably, this specific stereoisomer serves as the core scaffold for SK80, a potent inhibitor of the SARS-CoV 3CL mutant protease .
The structural complexity of this molecule lies in its dense functionalization: a C1 ethyl ester, a C2 secondary hydroxyl group, and a C3 primary amine. To utilize this building block in complex total synthesis or medicinal chemistry campaigns, orthogonal protection of the amine and hydroxyl groups is mandatory. Without precise chemoselective protection, the molecule is highly prone to side reactions, including intramolecular lactamization (forming an azetidinone or oxazolidine) and O→N acyl migrations.
Mechanistic Causality in Protection Sequencing
The fundamental logic of functionalizing phenylisoserine derivatives dictates that the C3 amine must be protected first . The primary amine is significantly more nucleophilic than the sterically hindered C2 secondary hydroxyl group. Attempting to protect the hydroxyl group first invariably leads to N-alkylation/acylation or complex mixtures. By exploiting this nucleophilicity differential under controlled pH conditions (e.g., Schotten-Baumann conditions), we can achieve >95% chemoselectivity for N-protection, leaving the hydroxyl group free for subsequent, orthogonal masking.
Comparative Protection Strategies
The selection of protecting groups must account for the downstream coupling conditions and the final global deprotection strategy. Below is a quantitative summary of field-proven orthogonal pairs for phenylisoserine derivatives.
| Amine Protection (C3) | Hydroxyl Protection (C2) | Typical Overall Yield | Deprotection Conditions (N / O) | Strategic Advantages |
| Cbz (Carboxybenzyl) | TES (Triethylsilyl) | 85–90% | H₂, Pd/C / Mild Acid or TBAF | Highly orthogonal; standard for complex semisynthesis and late-stage coupling. |
| Boc (tert-Butoxycarbonyl) | TBS (tert-Butyldimethylsilyl) | 80–85% | TFA / TBAF | Excellent for Solid-Phase Peptide Synthesis (SPPS); highly stable to basic coupling. |
| Sulfonamide (e.g., Benzothiazolesulfonyl) | MOM (Methoxymethyl) | 75–80% | Thiol + Base / HCl in MeOH | Unique addition-elimination deprotection for the amine ; used in SARS-CoV inhibitors . |
| Bz (Benzoyl) | EE (Ethoxyethyl) | 88–92% | Strong Acid / Mild Acid | Direct precursor strategy for Taxol analogs; avoids late-stage N-acylation. |
Experimental Methodologies: A Self-Validating Protocol
The following protocols detail the synthesis of (2R,3R)-3-(Cbz-amino)-2-(TES-oxy)-3-phenylpropanoic acid , a highly stable and versatile intermediate ready for amide or ester coupling. These steps are designed as "self-validating systems," incorporating in-process analytical checks to ensure reaction fidelity.
Step 1: Chemoselective N-Cbz Protection
Objective: Selectively mask the C3 amine while leaving the C2 hydroxyl intact. Causality: We utilize biphasic Schotten-Baumann conditions (THF/H₂O with NaHCO₃). The mild inorganic base keeps the highly nucleophilic amine unprotonated and reactive, while the less nucleophilic hydroxyl group remains unreactive toward Benzyl chloroformate (Cbz-Cl).
-
Initialization: Dissolve ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate (10.0 mmol) in a 1:1 mixture of THF and distilled water (40 mL).
-
Base Addition: Add solid NaHCO₃ (25.0 mmol, 2.5 eq). Stir until effervescence ceases.
-
Reagent Addition: Cool the biphasic mixture to 0 °C. Dropwise, add Cbz-Cl (11.0 mmol, 1.1 eq) over 15 minutes to prevent exothermic degradation.
-
Self-Validation (In-Process Check): After 2 hours of vigorous stirring at room temperature, spot the reaction on a silica TLC plate. Stain with Ninhydrin. Validation: The disappearance of the purple ninhydrin-active baseline spot confirms complete consumption of the primary amine.
-
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: O-TES Protection of the Secondary Alcohol
Objective: Mask the C2 hydroxyl group with a silyl ether. Causality: Triethylsilyl chloride (TES-Cl) is chosen over TBS-Cl due to its faster reaction kinetics with sterically hindered secondary alcohols. Imidazole is used as both a base and a nucleophilic catalyst, forming a highly reactive N-silylimidazolium intermediate that rapidly attacks the C2 hydroxyl in the polar aprotic solvent DMF.
-
Initialization: Dissolve the crude N-Cbz protected intermediate from Step 1 in anhydrous DMF (25 mL) under an inert argon atmosphere.
-
Catalysis: Add Imidazole (30.0 mmol, 3.0 eq) and stir for 5 minutes.
-
Reagent Addition: Cool to 0 °C and add TES-Cl (15.0 mmol, 1.5 eq) dropwise.
-
Self-Validation (In-Process Check): Monitor via TLC (Hexanes/EtOAc 7:3) using UV visualization. Validation: The product will appear as a new, higher-R_f UV-active spot compared to the starting material, indicating the addition of the lipophilic silyl group.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Diethyl Ether to minimize DMF carryover. Wash the organic layer extensively with water (3 x 20 mL) and brine, dry over MgSO₄, and concentrate.
Step 3: Saponification of the Ethyl Ester
Objective: Unmask the C1 carboxylate for downstream coupling. Causality: Lithium hydroxide (LiOH) is employed because the lithium cation strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity. This allows for rapid hydrolysis at low temperatures, preventing the basic cleavage of the Cbz carbamate or the TES ether.
-
Initialization: Dissolve the fully protected ester in THF/H₂O (3:1, 40 mL) and cool to 0 °C.
-
Hydrolysis: Add LiOH·H₂O (15.0 mmol, 1.5 eq) in one portion.
-
Self-Validation (In-Process Check): Monitor via TLC. Validation: The product will remain at the baseline in non-polar solvent systems but will streak/move when 1-2% acetic acid is added to the eluent, confirming the presence of the free carboxylic acid.
-
Workup: Acidify the mixture to pH 3–4 using 1M citric acid (avoid strong mineral acids like HCl, which will cleave the TES group). Extract with Ethyl Acetate, dry, and concentrate to yield the final coupling-ready building block.
Workflow Visualization
Workflow for the orthogonal protection of ethyl (2R,3R)-phenylisoserinate.
References
-
Wuts, P.G.M., Gu, R.L., & Northuis, J.M. (2004). Evaluation of Sulfonamides in the Protection of Phenylisoserine for the Semisynthesis of Taxol®. Letters in Organic Chemistry, 1(4), 372-375. Available at:[Link]
-
Konno, H., Onuma, T., Nitanai, I., et al. (2017). Synthesis and evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(12), 2746-2751. Available at:[Link]
Scale-up synthesis of "ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" for industrial applications
Introduction: The Strategic Importance of a Chiral Building Block
Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral molecule of significant interest to the pharmaceutical industry. Its primary importance lies in its role as a key precursor to the C-13 side chain of Paclitaxel (Taxol®) and its analogues, which are potent anticancer agents used in the treatment of various cancers.[1][2] The specific stereochemistry of this vicinal amino alcohol is crucial for the biological activity of the final drug substance. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this intermediate is a critical endeavor in pharmaceutical manufacturing.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the industrial-scale synthesis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate. It explores the predominant synthetic strategies, process optimization considerations, and detailed protocols for large-scale production, with a strong emphasis on safety and economic viability.
Synthetic Strategies for Industrial Production
The primary challenge in the synthesis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is the precise control of the two adjacent chiral centers. Two main strategies have emerged as the most viable for industrial applications: Asymmetric Aminohydroxylation and Chemoenzymatic Kinetic Resolution.
Sharpless Asymmetric Aminohydroxylation (AA): A Powerful Tool for Stereocontrol
The Sharpless Asymmetric Aminohydroxylation (AA) is a highly effective method for the direct conversion of an alkene to a 1,2-amino alcohol with high enantioselectivity.[3][4][5] This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids to direct the stereochemical outcome of the addition of an amino and a hydroxyl group across a double bond.[4][5] For the synthesis of the target molecule, trans-ethyl cinnamate is the logical starting material.
The choice of the chiral ligand is critical for achieving the desired (2R,3R) stereochemistry. The dihydroquinidine (DHQD)-derived ligands are typically employed to obtain this specific diastereomer.[6]
Reaction Mechanism and Key Considerations:
The catalytic cycle of the Sharpless AA involves the formation of an osmium(VIII) imido species, which then undergoes a [3+2] or [2+2] cycloaddition with the alkene. Subsequent hydrolysis releases the desired amino alcohol and regenerates the osmium catalyst.[4]
For industrial-scale production, several factors must be carefully controlled:
-
Catalyst Loading: Minimizing the amount of the expensive and toxic osmium tetroxide is crucial for economic and environmental reasons.
-
Ligand Selection and Concentration: The choice of the chiral ligand and its concentration directly impacts the enantioselectivity and reaction rate.
-
Nitrogen Source: Various nitrogen sources can be used, with N-chlorocarbamates and N-chlorosulfonamides being common choices. The selection can influence the regioselectivity of the reaction.[4]
-
Reaction Conditions: Temperature, pressure, and solvent composition must be optimized to ensure high yield, selectivity, and a manageable reaction time.
-
Work-up and Product Isolation: Efficient extraction and purification procedures are necessary to isolate the product in high purity.
Industrial-Scale Protocol for Sharpless Asymmetric Aminohydroxylation:
This protocol outlines a general procedure for the kilogram-scale synthesis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate via Sharpless AA.
Safety First: Handling Osmium Tetroxide
Osmium tetroxide is extremely toxic and volatile.[7][8][9][10][11] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a full-face respirator, chemically resistant gloves, and a lab coat.[7][8][9][10][11] An emergency spill kit containing corn oil or sodium sulfite solution for neutralization should be readily available.[12]
Experimental Protocol:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a port for reagent addition is charged with a solution of trans-ethyl cinnamate in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Reagent Premix: In a separate vessel, the chiral ligand (e.g., (DHQD)₂-PHAL), potassium osmate(VI) dihydrate, and the nitrogen source (e.g., a carbamate derivative) are dissolved in the reaction solvent.
-
Reaction Initiation: The premixed reagent solution is slowly added to the reactor containing the ethyl cinnamate solution while maintaining a constant temperature, typically between 0 and 25 °C.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, it is quenched by the addition of a reducing agent, such as sodium sulfite, to reduce any residual osmium species.
-
Work-up and Extraction: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), and the layers are separated. The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over a suitable drying agent (e.g., sodium sulfate), and filtered.
-
Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate.
Process Optimization Data:
| Parameter | Range | Effect on Yield | Effect on Enantiomeric Excess (ee%) |
| Catalyst Loading (mol%) | 0.1 - 1.0 | Higher loading can increase reaction rate but also cost. | Generally high ee% across the range. |
| Ligand/Osmium Ratio | 1:1 - 2:1 | Optimal ratio enhances rate and selectivity. | High ee% is maintained within this range. |
| Temperature (°C) | 0 - 25 | Lower temperatures can improve selectivity but slow down the reaction. | Higher temperatures can lead to a slight decrease in ee%. |
| Substrate Concentration (M) | 0.1 - 0.5 | Higher concentrations can improve reactor throughput but may require more efficient heat removal. | Generally robust to changes in concentration. |
Chemoenzymatic Kinetic Resolution: A "Green" Alternative
Chemoenzymatic methods offer a more environmentally friendly and often cost-effective alternative to heavy metal catalysis.[7][13][14] The most common approach for the synthesis of the target molecule involves the kinetic resolution of a racemic mixture of a suitable precursor using a lipase.[8][15]
In this strategy, a racemic mixture of an ester, such as ethyl 3-amino-2-hydroxy-3-phenylpropanoate, is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer unreacted. Subsequent separation of the unreacted ester from the hydrolyzed acid allows for the isolation of the desired enantiomerically pure product.
Key Advantages of Chemoenzymatic Resolution:
-
High Selectivity: Lipases are known for their excellent enantioselectivity.[7][13][14]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions.
-
Environmental Benignity: Avoids the use of toxic heavy metals and harsh reagents.
-
Cost-Effectiveness: Enzymes can be immobilized and reused, reducing the overall cost of the process.
Industrial-Scale Protocol for Chemoenzymatic Kinetic Resolution:
This protocol outlines a general procedure for the large-scale kinetic resolution of racemic ethyl 3-amino-2-hydroxy-3-phenylpropanoate using a lipase.
Experimental Protocol:
-
Reactor Setup: A stirred-tank bioreactor is charged with a buffered aqueous solution and the racemic ethyl 3-amino-2-hydroxy-3-phenylpropanoate.
-
Enzyme Addition: An immobilized lipase (e.g., Candida antarctica lipase B, CAL-B) is added to the reactor.
-
Reaction Control: The pH of the reaction mixture is maintained at a constant value (typically between 6 and 8) by the controlled addition of a base (e.g., sodium hydroxide solution) to neutralize the acid formed during the hydrolysis.
-
Reaction Monitoring: The reaction progress is monitored by measuring the consumption of the base or by HPLC analysis to determine the enantiomeric excess of the remaining ester.
-
Termination and Separation: Once the desired conversion (typically around 50%) is reached, the immobilized enzyme is removed by filtration.
-
Product Isolation: The aqueous solution is extracted with an organic solvent to recover the unreacted (2R,3R)-ethyl 3-amino-2-hydroxy-3-phenylpropanoate. The aqueous layer containing the salt of the hydrolyzed (2S,3S)-acid can be acidified and extracted to recover the other enantiomer if desired.
-
Purification: The organic extract containing the desired product is washed, dried, and concentrated. Further purification can be achieved by crystallization.
Process Optimization Data:
| Parameter | Optimal Range | Effect on Resolution |
| Enzyme | Candida antarctica lipase B (CAL-B) | High enantioselectivity for this substrate. |
| pH | 6.0 - 8.0 | Enzyme activity and stability are pH-dependent. |
| Temperature (°C) | 30 - 50 | Higher temperatures increase reaction rate but can decrease enzyme stability. |
| Substrate Concentration | 5 - 15% (w/v) | High concentrations can lead to substrate inhibition. |
| Enzyme Immobilization | Supports like porous acrylic resin | Allows for easy recovery and reuse of the enzyme. |
Comparative Analysis of Synthetic Routes
| Feature | Sharpless Asymmetric Aminohydroxylation | Chemoenzymatic Kinetic Resolution |
| Stereoselectivity | Excellent (>99% ee) | Excellent (>99% ee) |
| Yield | High (typically >80%) | Maximum theoretical yield of 50% for the desired enantiomer |
| Raw Material Cost | High (Osmium catalyst, chiral ligands) | Moderate (Enzyme, but can be reused) |
| Operational Cost | Moderate to High (Requires stringent safety measures) | Low to Moderate (Mild conditions) |
| Environmental Impact | High (Use of toxic heavy metal) | Low ("Green" process) |
| Scalability | Proven at industrial scale | Well-established in industrial biotechnology |
Visualizing the Synthetic Workflow
Caption: Comparative workflow of the two primary industrial synthesis routes.
Downstream Processing and Purification
The final purity of the ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is critical for its use in pharmaceutical synthesis. Large-scale crystallization is the preferred method for purification.
Crystallization Protocol:
-
Solvent Selection: A suitable solvent system is chosen where the product has high solubility at elevated temperatures and low solubility at lower temperatures. A common choice is a mixture of a good solvent (e.g., ethyl acetate) and an anti-solvent (e.g., heptane).
-
Dissolution: The crude product is dissolved in the minimum amount of the hot solvent.
-
Cooling: The solution is slowly cooled to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.
-
Isolation: The crystals are isolated by filtration using a Nutsche filter or a centrifuge.
-
Washing: The filter cake is washed with a cold solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Safety and Environmental Considerations
Osmium Tetroxide Waste Management:
The management of osmium-containing waste is a critical aspect of the Sharpless AA process. All aqueous and organic waste streams containing osmium must be collected and treated to remove the heavy metal before disposal. Common methods for osmium removal include reduction to a less toxic form followed by precipitation or absorption onto a solid support.[12]
General Safety Precautions:
-
All operations should be conducted in well-ventilated areas or in closed systems.
-
Personnel must be trained on the hazards of all chemicals used in the process.
-
Appropriate PPE must be worn at all times.
-
Emergency procedures for spills and exposures must be in place.
Conclusion
The industrial-scale synthesis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate can be successfully achieved through either Sharpless Asymmetric Aminohydroxylation or chemoenzymatic kinetic resolution. The choice of the optimal route will depend on a careful evaluation of factors such as cost, available infrastructure, and environmental regulations. The Sharpless AA offers a direct, high-yielding route but requires stringent handling of a toxic catalyst. The chemoenzymatic approach provides a greener and potentially more cost-effective alternative, albeit with a lower theoretical yield for the desired enantiomer. With careful process optimization and adherence to safety and environmental guidelines, both methods can provide a reliable supply of this critical pharmaceutical intermediate.
References
-
Sadaf, A., Grewal, J., Jain, I., Kumari, A., & Khare, S. K. (2018). Stability and structure of Penicillium chrysogenum lipase in the presence of organic solvents. Preparative Biochemistry & Biotechnology, 48(10), 977-982. [Link]
-
Wu, Q., et al. (1993). Kinetic resolution of amino acid esters catalyzed by lipases. Biotechnology Letters, 15(12), 1253-1256. [Link]
-
O'Brien, P. (1999). The Sharpless Asymmetric Aminohydroxylation. Angewandte Chemie International Edition, 38(3), 326-329. [Link]
-
SPI-Chem. (2025). Osmium Tetroxide Safety Data Sheet. [Link]
-
Walls, L. E., et al. (2021). Optimizing the biosynthesis of oxygenated and acetylated taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies. Biotechnology and Bioengineering, 118(1), 279-293. [Link]
-
Zhao, L., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 25(11), 5709. [Link]
-
UCLA Chemistry & Biochemistry. (2009). Procedures for Safe Use of Osmium Tetroxide. [Link]
-
University of Tennessee Health Science Center. (2022). Osmium Tetroxide Waste Disposal. [Link]
-
Kanazawa, A. M., et al. (1998). Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-1622. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC advances, 10(1), 159-204. [Link]
-
Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3-and 4-aminosugars. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]
-
Croteau, R., Hezari, M., Walker, K., & Taxol, T. (2021). Taxol Biosynthetic Pathway. MDPI Encyclopedia. [Link]
-
Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]
-
Agar Scientific. (n.d.). Osmium Tetroxide Handling Brochure. [Link]
-
Macrae, A. R. (1985). Present and Future Applications of Lipases. Biotechnology and Genetic Engineering Reviews, 3(1), 193-218. [Link]
-
Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Osmium Tetroxide. [Link]
-
The Feasibility of Industrial Production of Lipases with an Emphasis on Its Applications in Food Enrichment. (2018). Journal of Nutrition and Food Security, 3(2), 125-135. [Link]
-
Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3-and 4-aminosugars. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]
-
Blaser, H. U. (2002). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Advanced Synthesis & Catalysis, 344(1), 17-31. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC advances, 10(1), 159-204. [Link]
- Feng, Y., et al. (2000). Method for synthesizing taxol C-13 side chain precursor.
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Zhang, C., & Tang, K. (2007). Taxol synthesis. International Scholars Journals, 2(4), 87-93. [Link]
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Reversal of regioselection in the sharpless asymmetric aminohydroxylation of aryl ester substrates. (2000). Organic letters, 2(12), 1725–1728. [Link]
-
Sussex Drug Discovery Centre. (2016). The Sharpless Asymmetric Aminohydroxylation. [Link]
-
O'Brien, M. K., & Van Rijn, J. A. (2003). Recent Advances on the Sharpless Asymmetric Aminohydroxylation. Advanced Synthesis & Catalysis, 345(1‐2), 241-263. [Link]
-
Gorrec, F. (2017). The FUSION protein crystallization screen. Acta Crystallographica Section F: Structural Biology Communications, 73(6), 320-326. [Link]
-
Bodkin, J. A., & McLeod, M. D. (2003). The Sharpless Asymmetric Aminohydroxylation. ChemInform, 34(14). [Link]
-
Hampton Research. (n.d.). Crystallization Tips. [Link]
-
Baxter, H. H., et al. (2016). Both co-crystallization and soaking strategies are possible for high throughput screening of high-density fragment libraries deposited on crystallization microplates. Acta Crystallographica Section D: Structural Biology, 72(6), 713-722. [Link]
-
A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (2010). Nature protocols, 5(11), 1927–1937. [Link]
- Sano, K., et al. (1992). Method for crystallization of amino acids.
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Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]
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Hahn, J., et al. (2021). Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices. STAR protocols, 2(4), 100918. [Link]
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On-slide clearing and imaging of 100-µm-thick histological sections using ethyl cinnamate and epifluorescence. (2024). Folia Medica, 66(3), 481-487. [Link]
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An advanced optical clearing protocol allows label-free detection of tissue necrosis via multiphoton microscopy in injured whole muscle. (2021). Theranostics, 11(1), 133-149. [Link]
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Application Note: Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate in Antiviral Pharmacophore Design
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the specific stereoisomer ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate . While its diastereomer (2R,3S) is famous as the Taxol side chain, the (2R,3R) anti-isomer represents a distinct, high-value chiral scaffold for protease inhibitors, particularly targeting SARS-CoV-2 3CLpro and HCV NS3/4A .
Executive Summary
Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate (hereafter (2R,3R)-EAHP ) is a chiral
Scientific Background & Mechanism[1][2][3][4][5]
The "Anti" Advantage in Protease Inhibition
Viral proteases (e.g., SARS-CoV-2 3CLpro) cleave viral polyproteins at specific scissile bonds. Inhibitors often mimic the tetrahedral transition state of this cleavage.
-
The Scaffold: The (2R,3R)-EAHP core provides a non-cleavable hydroxyethylene or hydroxyethylamine linker.
-
Stereochemical Lock: The (2R,3R) configuration positions the C2-hydroxyl group to interact with the catalytic dyad (e.g., His41/Cys145 in 3CLpro), while the C3-phenyl group fills the hydrophobic S1 pocket.
-
Distinction: The syn-(2R,3S) isomer (Taxol-like) often fails to achieve the correct dihedral angle for protease binding, making the anti-(2R,3R) isomer essential for specific antiviral targets.
Pharmacophore Modeling
The diagram below illustrates the synthesis and mechanistic role of (2R,3R)-EAHP.
Figure 1: Stereoselective access to the (2R,3R)-Anti isomer via stereochemical inversion of the Syn-precursor.
Experimental Protocols
Protocol A: Stereoselective Synthesis of (2R,3R)-EAHP
Direct synthesis of the anti-(2R,3R) isomer is challenging via standard Sharpless Aminohydroxylation (AA) because standard ligands favor the syn product. Therefore, this protocol uses a robust Syn-Synthesis followed by C3-Inversion .
Reagents Required:
-
Ethyl trans-cinnamate
-
Potassium osmate dihydrate (
) -
(DHQ)
PHAL (Hydroquinine 1,4-phthalazinediyl diether) -
N-Bromoacetamide (NBA) or Chloramine-T
-
Thionyl chloride (
) -
Solvents: n-Propanol, Water, DCM.
Step 1: Synthesis of (2R,3S)-Syn Intermediate (Sharpless AA)
-
Preparation: In a 1L round-bottom flask, dissolve ethyl trans-cinnamate (10.0 g, 56.8 mmol) in n-propanol/water (1:1 v/v, 300 mL).
-
Catalyst Addition: Add (DHQ)
PHAL (1 mol%) and NBA (1.1 eq). Stir for 10 min. -
Initiation: Add
(4 mol%). The solution will turn green/brown. -
Reaction: Stir at 4°C for 24 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Quench: Add sodium metabisulfite (sat. aq.) to reduce Os(VIII). Extract with EtOAc (3x).
-
Purification: Flash chromatography (Silica gel) to yield ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate (Syn-isomer).
Step 2: Inversion to (2R,3R)-Anti Isomer (The "Antiviral" Switch)
This step converts the (2R,3S) Taxol-type intermediate to the (2R,3R) antiviral scaffold via an oxazoline intermediate which inverts the stereocenter at C3.
-
Cyclization: Dissolve the (2R,3S)-amino alcohol (5.0 g) in dry DCM (50 mL). Add thionyl chloride (1.2 eq) dropwise at 0°C. Reflux for 2 hours to form the phenyl-oxazoline intermediate.
-
Hydrolysis: Evaporate solvent. Resuspend residue in 6N HCl (50 mL) and reflux for 4 hours. This opens the oxazoline ring.
-
Mechanism:[3] Acid hydrolysis attacks the benzylic carbon (C3) with inversion of configuration (S
R), while C2 retains configuration (R).
-
-
Esterification: Concentrate to dryness. Redissolve in absolute ethanol (100 mL) with catalytic
and reflux overnight to reform the ethyl ester. -
Isolation: Neutralize with
, extract with DCM, and recrystallize from EtOH/Hexane.-
Final Product: Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate.[4]
-
Protocol B: Quality Control & Validation
Self-validating the stereochemistry is critical, as the syn and anti isomers have distinct NMR signatures.
Table 1: Analytical Comparison of Isomers
| Feature | (2R,3S) Syn-Isomer (Taxol-like) | (2R,3R) Anti-Isomer (Antiviral Target) |
| J(H2, H3) Coupling | 2.0 - 5.0 Hz (Small) | 8.0 - 10.0 Hz (Large) |
| C13 NMR (C3) | ~55-56 ppm | ~57-59 ppm |
| HPLC Retention | ||
| Biological Role | Cytotoxic (Microtubule stabilizer) | Antiviral (Protease transition state mimic) |
Note: The vicinal coupling constant (
Application: Synthesis of SARS-CoV-2 3CLpro Inhibitors
Once the (2R,3R)-EAHP core is synthesized, it is incorporated into peptidomimetic libraries.
Workflow
-
N-Protection: Protect the C3-amine with Fmoc-Cl or Boc2O.
-
P2 Ligand Coupling: The C3-amine (after deprotection) is coupled to a P2-capping group (e.g., quinoline-8-carboxylic acid or indole derivatives) which targets the S2 pocket of the protease.
-
Warhead Attachment (Optional): For covalent inhibitors, the C1-ester is reduced to an aldehyde or converted to an
-ketoamide. However, for non-covalent inhibitors, the hydroxy-ester core itself acts as the transition state mimic.
Figure 2: Library generation workflow for protease inhibitors.
References
-
Konno, H., et al. (2017). "Synthesis and evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor." Bioorganic & Medicinal Chemistry Letters. Link
-
Sharpless, K. B., et al. (1998). "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition. Link
-
Shulman, L. M., et al. (2011). "Antiviral Activity of Isoflavenes against Poliovirus." PLOS ONE. Link
-
BenchChem. (2023). "Structure and Stereochemistry of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate." Link
-
TargetMol. (2023). "N-Benzoyl-(2R,3S)-3-phenylisoserine Antiviral Properties." Link
Disclaimer: This protocol involves hazardous chemicals (Osmium tetroxide/Potassium osmate is highly toxic). All procedures must be performed in a certified fume hood with appropriate PPE.
Sources
- 1. (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate | 322407-45-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-Amino-2-Hydroxypropoxyisoflavone Derivatives as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate [synhet.com]
Troubleshooting & Optimization
Troubleshooting "ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" synthesis side reactions
Welcome to the Application Scientist Support Dashboard. This module is specifically dedicated to resolving synthetic bottlenecks, side reactions, and stereochemical failures encountered during the synthesis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate .
The primary synthetic vehicle for this building block is the Sharpless Asymmetric Aminohydroxylation (SAA) . While highly powerful, SAA is notoriously sensitive to substrate geometry, ligand selection, and reaction timing, frequently leading to regioisomeric mixtures, diol contamination, and over-oxidation.
🔬 Diagnostic Dashboard: Mechanistic Pathways & Failure Modes
Before opening a troubleshooting ticket, it is critical to understand the catalytic flow of your reaction. The diagram below maps the self-validating catalytic cycle of the SAA reaction, highlighting the exact mechanistic branch points where side reactions hijack your yield.
Catalytic cycle of Sharpless Aminohydroxylation highlighting critical side-reaction branching points.
🎫 Active Support Tickets: Troubleshooting Q&A
Ticket #101: Diastereomeric Mismatch
User Issue: "NMR analysis of my isolated product shows the (2R,3S) anti-configuration (the Taxol side-chain), but my target is the (2R,3R) syn-diastereomer."
Causality & Root Cause:
The SAA reaction proceeds via a stereospecific syn-addition mechanism[1]. If you initiate the reaction using trans-ethyl cinnamate (the most common, commercially available isomer), the syn-addition of nitrogen and oxygen across the trans double bond mathematically forces the formation of the anti diastereomers (2R,3S or 2S,3R).
Resolution:
To synthesize the (2R,3R) syn-diastereomer via SAA, you must initiate the reaction with cis-ethyl cinnamate. If your supply chain restricts you to trans-ethyl cinnamate, you must abandon the SAA route and instead utilize an asymmetric epoxidation followed by a stereospecific
Ticket #102: Severe Regioisomeric Contamination
User Issue: "I am isolating a 1:1 mixture of the desired 3-amino-2-hydroxy ester and the unwanted 2-amino-3-hydroxy regioisomer."
Causality & Root Cause: Regioselectivity in SAA is governed by how the substrate aligns within the two distinct binding domains of the chiral catalyst[2]. If the steric bulk of the nitrogen source and the ligand do not strictly control substrate orientation, the imidotriooxoosmium(VIII) species will attack from both directions, destroying regiocontrol. Resolution: Switch your chiral ligand class. Research demonstrates that PHAL and AQN ligands often cause opposite regioselection without compromising enantioselectivity[1][2]. If (DHQ)2PHAL yields poor regiocontrol, switch to (DHQ)2AQN. Furthermore, replacing Chloramine-T with a bulkier carbamate like CbzN(Na)Cl forces the ethyl cinnamate into a single binding pocket, heavily favoring the 3-amino regioisomer.
Ticket #103: High Diol (Dihydroxylation) Background
User Issue: "My reaction mixture contains >20% of the corresponding 2,3-diol byproduct."
Causality & Root Cause:
Diol formation is a competing background reaction driven by Sharpless Asymmetric Dihydroxylation (SAD). This occurs when the osmium catalyst is not efficiently converted to the imidotriooxoosmium(VIII) species, allowing residual
Ticket #104: Product Degradation & Keto-Ester Formation
User Issue: "I am detecting significant amounts of a
Causality & Root Cause:
This is a classic case of over-oxidation. The osmium(VI) azaglycolate intermediate is a potent oxidant. Under prolonged reaction times, a well-documented side reaction occurs where the newly formed
📊 Performance Metrics: Quantitative Optimization Data
The table below summarizes the empirical impact of ligand and nitrogen source selection on the suppression of side reactions during the SAA of ethyl cinnamate.
Table 1: Optimization of SAA Conditions for Ethyl Cinnamate
| Ligand System | Nitrogen Source | Solvent System | Regioselectivity (3-Amino : 2-Amino) | Diol Byproduct (%) | Isolated Yield (%) |
| None (Racemic) | Chloramine-T | t-BuOH / H₂O (1:1) | 1.5 : 1 | 25.0% | 40% |
| (DHQ)2PHAL | Chloramine-T | n-PrOH / H₂O (1:1) | 4.0 : 1 | 15.0% | 65% |
| (DHQ)2PHAL | CbzN(Na)Cl | n-PrOH / H₂O (1:1) | >10.0 : 1 | <5.0% | 78% |
| (DHQ)2AQN | CbzN(Na)Cl | n-PrOH / H₂O (1.5:1) | <1.0 : 10 (Reversed) | <2.0% | 81% (of 2-amino) |
🧪 Self-Validating Protocol: SAA Synthesis of the (2R,3R) Isomer
Note: To achieve the (2R,3R) syn-diastereomer, this protocol explicitly mandates the use of cis-ethyl cinnamate .
Phase 1: Catalyst Activation
-
In a 100 mL round-bottom flask, dissolve 0.05 mmol (5 mol%) of (DHQ)2PHAL in 15 mL of n-propanol.
-
Add 15 mL of deionized water, followed immediately by 3.1 mmol (3.1 eq) of benzyl N-chloro-N-sodacarbamate (CbzN(Na)Cl).
-
Add 0.04 mmol (4 mol%) of potassium osmate(VI) dihydrate (
).
Self-Validation Check: The solution must transition to a pale green/yellow color within 3-5 minutes, indicating the successful formation of the active imidotriooxoosmium(VIII) species. If the solution turns dark brown, the nitrogen source has failed, and dihydroxylation will dominate. Halt the experiment.
Phase 2: Syn-Addition 4. Cool the reaction mixture to 4 °C using an ice bath to enhance enantioselectivity and suppress over-oxidation. 5. Add 1.0 mmol of cis-ethyl cinnamate in a single portion. 6. Stir vigorously. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) every 15 minutes.
Self-Validation Check: The cis-ethyl cinnamate starting material (
) should disappear within 1 to 1.5 hours, replaced by a highly UV-active product spot at.
Phase 3: Reductive Quench & Isolation
7. Critical Step: Exactly 10 minutes after TLC shows complete consumption of the alkene, add 1.5 g of sodium sulfite (
Self-Validation Check: The color will shift to a dark black/brown suspension as highly oxidative Os(VIII)/Os(VI) species are reduced to inert Os(II)/Os(0) species.
-
Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purify via flash column chromatography to isolate the Cbz-protected (2R,3R) amino alcohol. Deprotect using standard hydrogenolysis (
, Pd/C) to yield pure ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate.
References
1.[1] Title: Sharpless Aminohydroxylation (Oxyamination) - Organic Chemistry Portal. Source: organic-chemistry.org. URL: 2.[2] Title: The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Source: researchgate.net. URL: 3.[3] Title: Synthesis of β-Amino-r-hydroxy Esters and β-Amino-r-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. Source: acs.org. URL: 4.[4] Title: Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Source: rsc.org. URL:
Sources
- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
Common impurities in "ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" and their identification
This is a technical support guide designed for researchers and analytical scientists working with Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate .
Impurity Profiling, Identification, and Troubleshooting Guide
Compound Identity & Significance
-
Chemical Name: Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
-
Common Name: syn-Phenylisoserine ethyl ester
-
Structure: Ethyl ester of (2R,3R)-3-phenylisoserine.
-
Stereochemistry: (2R,3R) [syn-configuration]
-
Significance: This compound is a chiral building block and a diastereomer of the Paclitaxel (Taxol) C-13 side chain (which is the (2R,3S) anti-isomer). It is frequently used in structure-activity relationship (SAR) studies, as a chiral resolution agent, or as a precursor in the synthesis of novel taxoids and
-amino acids.
Common Impurities & Origins
The purity of the (2R,3R) isomer is often compromised by its stereoisomers and synthetic byproducts. Understanding the origin of these impurities is critical for selecting the correct purification method.
Category A: Stereoisomeric Impurities (Critical)
Because the (2R,3R) configuration is often established via kinetic resolution or asymmetric synthesis, stereoisomers are the most persistent impurities.
| Impurity Name | Stereochemistry | Relationship | Origin/Cause |
| Impurity A | (2R,3S) | Diastereomer (anti) | Epimerization: Occurs at C2 (alpha-proton) under basic conditions. Also the major product in many standard synthesis routes (e.g., Sharpless AA). |
| Impurity B | (2S,3S) | Enantiomer (syn) | Resolution Failure: Incomplete chiral resolution of the racemic syn mixture. |
| Impurity C | (2S,3R) | Diastereomer (anti) | Non-selective Synthesis: Byproduct of non-stereoselective reduction or ring-opening steps. |
Category B: Chemical Degradation & Synthetic Byproducts
| Impurity Name | Structure Description | Origin/Cause |
| Impurity D (Free Acid) | (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | Hydrolysis: Exposure to moisture or extreme pH. The ester bond cleaves to form the carboxylic acid. |
| Impurity E (Regioisomer) | Ethyl 2-amino-3-hydroxy-3-phenylpropanoate | Ring Opening Error: If synthesized via epoxide/aziridine opening, nucleophilic attack at the wrong carbon yields the serine derivative (isoserine isomer). |
| Impurity F (Dehydro) | Ethyl 3-phenyl-2-aminopropenoate | Elimination: Dehydration under acidic/thermal stress (rare but possible). |
| Impurity G (Precursor) | Ethyl Cinnamate / Benzaldehyde | Starting Material: Unreacted starting materials from Darzens or Aminohydroxylation routes. |
Visualization: Impurity Formation Pathways
The following diagram illustrates the relationship between the target molecule and its common impurities.
Caption: Stereochemical relationships and degradation pathways for Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate.
Troubleshooting & FAQs
Real-world solutions for common experimental issues.
Q1: I see a "split peak" or a shoulder on my main peak in HPLC. What is it?
Diagnosis: This is almost certainly a diastereomer , likely the (2R,3S)-isomer .
-
Why: Diastereomers have different physical properties and separate on achiral C18 columns, but often elute close together.
-
Fix: Switch to a Chiral Stationary Phase (CSP) (see Section 5). Achiral C18 columns often fail to baseline-separate the syn and anti diastereomers efficiently.
Q2: My compound retention time is shifting earlier over time.
Diagnosis: Hydrolysis is occurring (Formation of Impurity D).
-
Why: Amino acid esters are prone to hydrolysis, especially if the sample is dissolved in unbuffered aqueous mobile phases or stored in solution. The free acid is more polar and elutes earlier on Reversed-Phase (RP) HPLC.
-
Fix:
-
Prepare samples fresh in anhydrous ethanol or IPA .
-
Avoid water in the sample diluent if possible.
-
Store the solid at -20°C under desiccant.
-
Q3: There is a persistent UV-active impurity at ~254 nm that doesn't match the amino ester spectrum.
Diagnosis: Likely Ethyl Cinnamate or Benzaldehyde .
-
Why: These precursors have strong UV absorbance due to conjugation. Even trace amounts (0.1%) can appear as large peaks compared to the phenylisoserine ester (which absorbs weakly at 254 nm, better at 210-220 nm).
-
Fix: Check absorbance ratios. If the impurity has
nm, it is likely a conjugated precursor, not an isomer.
Analytical Methodologies (SOPs)
Protocol A: Chiral HPLC (Gold Standard)
Use this method to quantify enantiomers and diastereomers.
-
Column: Chiralpak IA, ID, or AD-H (Amylose-based columns are preferred for phenylisoserines).
-
Dimensions: 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV @ 220 nm (maximize phenyl absorption)
-
Expected Elution:
-
The (2R,3R) and (2S,3S) enantiomers will separate widely.
-
Diastereomers (2R,3S) usually elute at distinct times due to different shape selectivity.
-
Protocol B: Reversed-Phase HPLC (Purity Check)
Use this for general purity and detecting synthesis precursors.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 mins.
-
Detection: UV @ 210 nm.
-
Note: This will separate the Free Acid (early eluting) from the Ester (mid eluting) and Precursors (late eluting).
References
-
LGC Standards. Ethyl (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoate Hydrochloride (Impurity Reference). Retrieved from
-
ChemScene. Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate Product Information. Retrieved from
-
Santa Cruz Biotechnology. (2R,3S)-N-Benzoyl-3-phenyl Isoserine Ethyl Ester Data.[1] Retrieved from
-
Cardillo, G., et al. "A Stereoselective Synthesis of (2R,3S)-N-Benzoylphenylisoserine Methyl Ester."[2] The Journal of Organic Chemistry. Retrieved from
-
Phenomenex. Chiral HPLC Separations Guide. Retrieved from
Sources
Technical Support Center: Solvent-Driven Stereocontrol in the Synthesis of Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Welcome to the Application Support Center. The synthesis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate —a critical anti-amino alcohol building block for phenylisoserine derivatives and Taxol side-chain analogs—is notoriously sensitive to solvent conditions.
Because the target is an anti-isomer, direct Sharpless Asymmetric Aminohydroxylation (SAA) of (E)-ethyl cinnamate yields the syn-(2R,3S) isomer, requiring subsequent stereochemical inversion. Alternatively, the stereospecific amine ring-opening of a trans-epoxide directly yields the (2R,3R) target. This guide addresses the critical solvent effects governing regioselectivity and stereofidelity in both workflows.
Process Workflow: Solvent-Dependent Synthetic Pathways
Solvent-dependent pathways for synthesizing the (2R,3R)-anti-amino alcohol from ethyl cinnamate.
Troubleshooting Guide & FAQs
Q1: Why does the regioselectivity of the Sharpless Asymmetric Aminohydroxylation (SAA) of ethyl cinnamate shift drastically when changing the solvent from
Q2: I am synthesizing the (2R,3R) target via the epoxide ring-opening of (2R,3S)-ethyl 3-phenyloxirane-2-carboxylate. Why do I get a racemic mixture in toluene, but pure (2R,3R) product in ethanol?
A: The formation of the anti-(2R,3R) isomer requires a strict
Q3: How can I self-validate the stereochemical integrity of my (2R,3R) product during solvent optimization?
A: Stereochemical leakage often occurs via epimerization at the
Quantitative Data: Solvent Impact on Epoxide Ring-Opening
The table below summarizes the causal relationship between solvent dielectric properties and the resulting stereochemical fidelity during the amination of (2R,3S)-ethyl 3-phenyloxirane-2-carboxylate.
| Solvent System | Dielectric Constant ( | Mechanism Bias | Regioselectivity (C3:C2 attack) | Enantiomeric Excess (ee) of (2R,3R) |
| Ethanol (Absolute) | 24.5 | Pure | > 95:5 | > 99% |
| ~45.0 | Pure | 92:8 | 98% | |
| Acetonitrile | 37.5 | Mixed | 70:30 | 85% |
| Toluene | 2.4 | 55:45 | < 50% (Racemization) |
Experimental Protocol: Self-Validating Ring-Opening Synthesis
This methodology details the stereospecific synthesis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate via epoxide ring-opening.
Self-Validation Checkpoint: This protocol includes an in-situ NMR validation step to ensure no C2-epimerization occurs during the thermal ring-opening.
Step 1: Solvent Preparation & Epoxide Solvation
-
Charge a flame-dried 500 mL round-bottom flask with 50 mL of absolute ethanol[3].
-
Causality: Absolute ethanol is strictly chosen over aprotic solvents to provide hydrogen-bond activation of the epoxide oxygen, ensuring the reaction remains locked in an
pathway.
-
-
Add 5.1 mmol (approx. 980 mg) of (2R,3S)-ethyl 3-phenyloxirane-2-carboxylate[3]. Stir at 400 rpm until fully dissolved.
Step 2: Amination & Thermal Ring-Opening
-
Add 5.1 mmol of the amine source (e.g., aqueous ammonia or an alkylamine like benzylamine) dropwise over 5 minutes[2],[3].
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C for 24 hours[3].
-
Causality: The benzylic C3 position is sterically hindered; thermal energy is required to overcome the
activation barrier, while the protic solvent prevents the transition state from degrading into an carbocation.
-
Step 3: Self-Validation Aliquot (In-Process Control)
-
At the 12-hour mark, withdraw a 0.5 mL aliquot. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in CDCl₃.
-
Run a rapid
H-NMR.-
Validation Metric: Check the doublet at
4.2 ppm (C2 proton). If the coupling constant is ~2.5 Hz, the anti-(2R,3R) configuration is maintained. A shift to a larger coupling constant ( > 4.0 Hz) indicates epimerization to the syn-isomer.
-
Step 4: Isolation and Purification
-
Cool the reaction to room temperature and evaporate the ethanol in vacuo[3].
-
Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc, 9:1 to 1:1 gradient) to isolate the pure ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate.
References
-
Heravi, M. M., & Zadsirjan, V. (2018). "Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules." RSC Advances. URL:[Link]
- Gao, Y., et al. (1997). "Chiral catalysts and catalytic epoxidation catalyzed thereby." US Patent 5637739A.
-
Graml, E. (2019). "The Different Behaviors of Photoredox Catalysts in Visible Light Promoted Organic Transformations." Universität Regensburg. URL:[Link]
Sources
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
- 2. US5637739A - Chiral catalysts and catalytic epoxidation catalyzed thereby - Google Patents [patents.google.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Purification of Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Welcome to the technical support guide for the synthesis and purification of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate. This crucial chiral building block, a key intermediate in the semi-synthesis of taxane-based pharmaceuticals like Paclitaxel, presents unique purification challenges due to the formation of closely related stereoisomeric and reaction-specific byproducts.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended purification strategies to help you achieve high purity and yield in your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
This section addresses the most common questions regarding the types of byproducts encountered and the reasons for their formation.
Q1: What are the primary byproducts I should expect during the synthesis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate?
A1: The byproduct profile is highly dependent on the synthetic route employed. However, several classes of impurities are common across different methods. The most significant challenge is typically the control of stereochemistry at the C2 and C3 positions.
Table 1: Common Byproducts and Their Origins
| Byproduct Class | Specific Example(s) | Common Synthetic Origin | Rationale for Formation |
|---|---|---|---|
| Diastereomers | Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate (erythro isomer) | All stereoselective methods | Imperfect diastereoselectivity of the catalyst or reaction conditions. In the β-lactam approach, this arises from the formation of the trans-β-lactam.[3] |
| Regioisomers | Ethyl (2R,3R)-2-amino-3-hydroxy-3-phenylpropanoate | Sharpless Asymmetric Aminohydroxylation (AA) | The nitrogen and oxygen moieties add across the double bond in the incorrect orientation. Ligand choice can influence regioselectivity.[2][4] |
| Reaction-Specific | Ethyl (2R,3R)-2,3-dihydroxy-3-phenylpropanoate (Diol) | Sharpless Asymmetric Aminohydroxylation (AA) | A competing dihydroxylation reaction can occur, especially if the nitrogen source is not effectively incorporated.[3] |
| Starting Materials | Ethyl cinnamate, Benzaldehyde, etc. | All routes | Incomplete reaction conversion. |
Q2: My Sharpless Asymmetric Aminohydroxylation (AA) reaction produced a significant amount of the diol byproduct alongside my desired amino alcohol. What went wrong?
A2: This is a known side reaction in the Sharpless AA.[3] The catalytic cycle involves the formation of an osmium(VI) azaglycolate intermediate. This intermediate should be reoxidized by the nitrogen source (e.g., Chloramine-T) to regenerate the active catalyst and release the amino alcohol. However, under certain conditions, particularly in an aqueous medium, this intermediate can be hydrolyzed before reoxidation, releasing a diol.[4] To minimize this, ensure your nitrogen source is active, used in the correct stoichiometry, and that reaction conditions (like pH and solvent) are optimized for the aminohydroxylation pathway over the dihydroxylation pathway.
Q3: I have a mixture of threo (2R,3R) and erythro (2R,3S) diastereomers. Why is it difficult to separate them and what is the best approach?
A3: Diastereomers are stereoisomers that are not mirror images. They have different physical properties, including solubility, polarity, and melting points. While these differences allow for their separation, they can be subtle, making the process challenging. The threo and erythro isomers of your product differ only in the spatial arrangement at the C2 hydroxyl group. This can lead to very similar polarities, causing them to co-elute in standard column chromatography.
The most effective separation methods exploit the differences in their crystal packing and solubility. Recrystallization is often the most powerful technique for separating diastereomers on a preparative scale.[5][6] For analytical confirmation and small-scale purification, chiral HPLC is the method of choice.[7]
Section 2: Troubleshooting Guide - Purification Strategies
This guide provides a logical flow for tackling common purification challenges.
Section 3: Detailed Protocols & Methodologies
Protocol 1: Purification by Flash Column Chromatography
This technique is ideal for removing byproducts with significantly different polarities from the desired product, such as unreacted starting materials or highly polar impurities.[8]
1. Preparation:
- TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). The ideal system will show good separation between your product (Rf value of ~0.25-0.35) and its impurities.
- Slurry Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar solvent. Pour this into your column and allow it to pack under gravity or with light pressure, ensuring a uniform, crack-free bed.[8]
- Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent to create a dry powder. This "dry loading" method generally provides superior resolution compared to liquid loading.[8] Carefully add the dry-loaded sample to the top of the packed column.
2. Elution and Fractionation:
- Gradient Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase throughout the run (e.g., increasing to 30-50% Ethyl Acetate). This gradient approach helps to first elute non-polar impurities, followed by your product, and finally the more polar byproducts.
- Collection: Collect fractions of a consistent volume. Monitor the elution process by spotting fractions onto a TLC plate.
- Pooling and Concentration: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
Table 2: Recommended Solvent Systems for Flash Chromatography
| Starting Material / Byproduct | Typical Polarity | Recommended Starting Eluent |
|---|---|---|
| Ethyl Cinnamate | Low | 5-10% EtOAc in Hexane |
| Diol Byproduct | High | 40-60% EtOAc in Hexane |
| Desired Product | Medium | Target elution at 20-30% EtOAc in Hexane |
Protocol 2: Purification by Diastereoselective Recrystallization
Recrystallization is a highly effective method for purifying solid compounds and is particularly powerful for separating diastereomers.[5][9] The principle relies on the slight differences in solubility between the desired product and impurities in a chosen solvent.
1. Solvent Selection (The Critical Step):
- The ideal solvent should dissolve the compound completely at an elevated temperature (near boiling) but show poor solubility at low temperatures (0-4 °C).[5]
- The impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
- Screening: Test small amounts of your impure solid in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water). Observe solubility when hot and crystal formation upon cooling. A mixture of ethanol and water is often a good starting point.
2. Step-by-Step Procedure:
- Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at a gentle boil.
- Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals, leaving impurities behind in the "mother liquor."
- Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
- Drying: Dry the purified crystals under vacuum.
3. Validation:
- Check the purity of the recrystallized material and the mother liquor by TLC or HPLC. A significant enrichment of the desired diastereomer should be observed in the crystalline solid. It may be necessary to perform a second recrystallization to achieve >99% diastereomeric excess.
Protocol 3: Purity Assessment by Chiral HPLC
High-Performance Liquid Chromatography is essential for accurately quantifying the purity of your final product, especially for resolving and measuring stereoisomers.[7]
1. Column and Mobile Phase Selection:
- Chiral Stationary Phases (CSPs) are required to separate enantiomers and can also provide excellent resolution for diastereomers. Macrocyclic glycopeptide and cyclofructan-based columns are effective for phenylisoserine derivatives.[7]
- The mobile phase typically consists of a mixture of a non-polar solvent (like Hexane or Heptane) and a polar modifier (like Isopropanol or Ethanol).
2. Sample Preparation and Analysis:
- Prepare a dilute solution of your sample (~50 µg/mL) in the mobile phase.[8]
- Filter the sample through a 0.45 µm syringe filter before injection.
- Equilibrate the column until a stable baseline is achieved.
- Inject the sample and record the chromatogram. The relative peak areas can be used to determine the diastereomeric and/or enantiomeric excess.
Table 3: Example HPLC Conditions for Isomer Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Cyclofructan-based) | [7] |
| Mobile Phase | Hexane:Ethanol (e.g., 90:10 v/v) with additives like trifluoroacetic acid (TFA) | [7] |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 254 nm | - |
| Temperature | 25 °C |[7] |
References
-
Péter, A., et al. (2015). High-performance liquid chromatographic separation of paclitaxel intermediate phenylisoserine derivatives on macrocyclic glycopeptide and cyclofructan-based chiral stationary phases. Journal of Chromatography A. Available from: [Link]
- Kingston, D. G. I., et al. (1994). Method for the isolation and purification of taxol and its natural analogues. U.S. Patent 5,475,120A.
-
El-Sayed, A. S. A., et al. (2020). Detection, Purification and Elucidation of Chemical Structure and Antiproliferative Activity of Taxol Produced by Penicillium chrysogenum. Molecules. Available from: [Link]
-
Nagueh, S. F., et al. (2017). Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate. Acta Crystallographica Section E. Available from: [Link]
-
Poppe, L., et al. (2015). Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. ResearchGate. Available from: [Link]
-
The Sharpless Asymmetric Aminohydroxylation. ResearchGate. Available from: [Link]
-
Ehsan, S., et al. (2012). Microwave-Assisted Synthesis of Taxol Side-Chain Precursor from Malonic Acid. Asian Journal of Chemistry. Available from: [Link]
-
Walker, K. D., & Croteau, R. (2000). The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Available from: [Link]
-
Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. Available from: [Link]
-
Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Dihydroxylation, Aminohydroxylation and Aziridination Reactions. Chemistry LibreTexts. Available from: [Link]
-
Recrystallization and Crystallization. University of Rochester. Available from: [Link]
-
Li, G., & Sharpless, K. B. (1996). Catalytic asymmetric aminohydroxylation provides a short taxol side-chain synthesis. Acta Chemica Scandinavica. Available from: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. mt.com [mt.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. High-performance liquid chromatographic separation of paclitaxel intermediate phenylisoserine derivatives on macrocyclic glycopeptide and cyclofructan-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chiral HPLC method development for "ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate"
Executive Summary & Strategic Context
Target Molecule: Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Chemical Class:
The Separation Challenge: The molecule possesses two chiral centers, creating a mixture of four potential stereoisomers:
-
Enantiomers: (2R,3R) vs. (2S,3S) [Syn-pair]
-
Diastereomers: (2R,3R) vs. (2R,3S) [Syn vs. Anti]
While diastereomers can often be separated on achiral silica, the (2R,3R) target requires a chiral stationary phase (CSP) to resolve it from its enantiomer (2S,3S) . The primary analytical hurdles are peak tailing due to the free primary amine and recognition mechanisms requiring simultaneous hydrogen bonding and
Comparative Analysis of Stationary Phases
In the separation of
Table 1: Performance Matrix of Chiral Stationary Phases
| Feature | Chiralpak AD-H (Amylose-based) | Chiralcel OD-H (Cellulose-based) | Chiralpak IA (Immobilized Amylose) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Separation Mode | Coated | Coated | Immobilized |
| Selectivity ( | High (1.3 - 1.8) | Medium-High (1.2 - 1.[1]5) | High (Similar to AD-H) |
| Resolution ( | Excellent (> 2.5) | Good (> 1.5) | Excellent (> 2.5) |
| Solvent Flexibility | Limited (No DCM/THF/EtOAc) | Limited (No DCM/THF/EtOAc) | High (Compatible with all solvents) |
| Primary Mechanism | H-bonding + Steric fit in helical grooves | H-bonding + Rigid polymer structure | H-bonding + Steric fit |
| Recommendation | Primary Choice (Gold Standard) | Secondary Choice | Use if solubility is poor in Alkanes |
Expert Insight:
For the specific structure of ethyl 3-amino-2-hydroxy-3-phenylpropanoate, Chiralpak AD-H consistently outperforms OD-H. The amylose backbone's helical cavity accommodates the phenyl ring of the propanoate more effectively than the rigid cellulose rod of the OD-H, leading to higher separation factors (
Method Development Protocol
This protocol is designed to be self-validating. It moves from screening to optimization, ensuring the final method is robust for QC environments.
Phase 1: Mobile Phase Screening (The "Alkane/Alcohol" Balance)
The free amine on C3 and the hydroxyl on C2 are hydrogen bond donors/acceptors. Normal Phase (NP) is preferred over Reversed Phase (RP) to maximize these interactions.
-
Base Solvent: n-Hexane (or n-Heptane).
-
Modifier: Ethanol (EtOH) or Isopropyl Alcohol (IPA).
-
Note: Ethanol generally provides sharper peaks for amines but lower retention. IPA provides higher retention and better resolution of the enantiomers.
-
Experiment 1: Modifier Selection Run a gradient from 5% to 30% Modifier in Hexane over 20 minutes on Chiralpak AD-H.
-
Result: If peaks are broad, switch to Isocratic.
-
Target: k' (capacity factor) between 2 and 5.
Phase 2: Additive Optimization (Crucial Step)
The "Amine Tailing" Problem: The primary amine group will interact with residual silanols on the silica support, causing severe peak tailing (
-
Standard Additive: Diethylamine (DEA) or Triethylamine (TEA).
-
Concentration: 0.1% v/v in the mobile phase.
-
Alternative: If tailing persists, use Ethanolamine (stronger competitor for silanols).
Phase 3: The Optimized "Gold Standard" Method
Based on aggregate data for phenylisoserine derivatives, the following conditions provide the highest probability of baseline resolution for the (2R,3R) isomer.
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Control is vital; selectivity drops at high T) |
| Detection | UV @ 254 nm (Phenyl ring absorption) |
| Injection Vol | 5 - 10 µL (Sample concentration ~1 mg/mL in Mobile Phase) |
Mechanistic Visualization
Understanding why the separation works is critical for troubleshooting. The diagram below illustrates the decision logic and the interaction mechanism.
Caption: Decision tree for optimizing the separation of amino-hydroxy esters, addressing solubility, tailing, and resolution issues.
Troubleshooting & Critical Parameters
Elution Order Reversal
Be aware that changing from Chiralpak AD-H (Amylose) to Chiralcel OD-H (Cellulose) often reverses the elution order.
-
Scenario: If your target (2R,3R) elutes first on AD-H but co-elutes with a matrix impurity, switch to OD-H. The (2R,3R) may shift to the second position, clearing the interference.
Temperature Effects
For this molecule, lower temperatures generally improve resolution. The enthalpy of adsorption is different for the enantiomers.
-
Recommendation: If
is borderline (e.g., 1.4), lower the column oven temperature to 15°C or 20°C before changing the mobile phase.
Sample Preparation
-
Solvent: Dissolve the sample in the mobile phase.
-
Avoid: Dissolving in 100% Ethanol or Acetonitrile if injecting large volumes (>10 µL) onto a Hexane-based system, as this causes "solvent shock" and peak distortion.
References
-
Daicel Chiral Technologies. Chiral Column Selection Guide for Amino Acid Derivatives. (General reference for AD/OD performance on amino esters). [Link]
-
Phenomenex. High-Performance Liquid Chromatography (HPLC) Chiral Analysis Guide. (Comparative data on Lux Amylose-1 vs. Chiralpak AD). [Link]
-
ResearchGate.
-amino acids and esters. (Specific discussions on phenylisoserine derivatives). [Link]
Sources
Precision Determination of Enantiomeric Excess for Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Topic: Enantiomeric excess (ee) determination of "ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" Content Type: Publish Comparison Guide
A Comparative Technical Guide for Process Chemists and Analytical Scientists
Executive Summary
Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is the critical C-13 side chain intermediate for the synthesis of Paclitaxel (Taxol) and Docetaxel , potent chemotherapeutic agents. The biological activity of these taxanes is strictly dependent on the (2R,3R) configuration. Consequently, the accurate determination of enantiomeric excess (ee) and diastereomeric excess (de) is not merely a quality control step but a safety mandate.
This guide compares three distinct analytical methodologies for determining the ee of this specific amino-ester: Direct Chiral HPLC (Polysaccharide) , Direct Chiral HPLC (Crown Ether) , and Indirect Derivatization (Marfey’s Method) .
Method 1: Direct Chiral HPLC (Polysaccharide Phases)
The Industry Gold Standard
Polysaccharide-based stationary phases, specifically the Chiralcel OD and Chiralpak AD series, are the most widely deployed tools for phenylisoserine derivatives. However, the presence of a free primary amine and a hydroxyl group in the target molecule presents specific chromatographic challenges (tailing) that must be managed chemically.
Mechanism of Action
These columns utilize cellulose (OD) or amylose (AD) derivatives coated on silica.[1] The chiral recognition is driven by a "three-point interaction" model involving:
-
Hydrogen Bonding: Between the carbamate groups of the stationary phase and the amide/hydroxyl of the analyte.
-
-
Interactions: Between the phenyl rings of the analyte and the aromatic rings of the selector. -
Steric Inclusion: Fitting the analyte into the chiral cavities of the polymer.
Experimental Protocol
-
Column: Chiralcel OD-H or Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).[1]
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm (amide/ester absorption) or 254 nm (phenyl ring).
Critical Technical Insight: The target molecule is a basic amine. Without an additive, it will interact strongly with residual silanol groups on the silica support, leading to severe peak tailing and loss of resolution. Diethylamine (DEA) is mandatory as a mobile phase modifier to block these silanols.
Performance Profile
| Parameter | Rating | Notes |
| Resolution ( | High (> 2.0) | Excellent separation of enantiomers and diastereomers (syn/anti). |
| Throughput | Medium | Run times typically 15–30 mins. |
| Robustness | High | Columns are durable if protected from harsh solvents (e.g., THF, DCM). |
Method 2: Direct Chiral HPLC (Crown Ether Phases)
The Specialist for Primary Amines
For the specific salt form of the target (e.g., the hydrochloride salt), Crownpak CR(+) columns offer a highly specific separation mechanism that eliminates the need for organic mobile phases.
Mechanism of Action
The stationary phase contains a chiral crown ether (18-crown-6 derivative).
-
Guest-Host Complex: The crown ether forms a reversible inclusion complex specifically with the ammonium ion (
) of the analyte. -
Selectivity: The chiral barriers on the crown ether discriminate between the (R) and (S) configurations based on the spatial arrangement of the phenyl and hydroxyl groups relative to the ammonium center.
Experimental Protocol
-
Column: Crownpak CR(+) (
mm, 5 m).[2] -
Mobile Phase: Aqueous Perchloric Acid (
), pH 1.5 to 2.0.-
Optional: Add 10-15% Methanol to reduce retention time for hydrophobic phenyl groups.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: Lower temperatures (10°C - 25°C) often improve resolution by stabilizing the ammonium-crown complex.
-
Detection: UV at 210 nm.
Critical Technical Insight: This method requires the amine to be protonated. Therefore, the mobile phase must be acidic . Unlike polysaccharide columns, this method is largely insensitive to the hydroxyl group's stereochemistry, focusing primarily on the amino-center configuration.
Performance Profile
| Parameter | Rating | Notes |
| Resolution ( | Very High | Specific for |
| Cost | High | Columns are expensive; mobile phase is corrosive. |
| Sample Prep | Minimal | Can inject aqueous salts directly. |
Method 3: Indirect Analysis (Marfey’s Reagent)
The High-Sensitivity Alternative
When chiral columns are unavailable or sample quantity is microscopic, derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) converts enantiomers into diastereomers, which can be separated on standard achiral C18 columns.
Mechanism of Action
FDAA undergoes a nucleophilic aromatic substitution with the primary amine of the target molecule.
-
Result: Two diastereomers are formed (L-Ala-D-Target and L-Ala-L-Target).
-
Separation: These diastereomers have different hydrophobicities and can be resolved on a standard Reversed-Phase (RP) column.
Experimental Protocol
-
Derivatization: Mix 50
L sample (50 mM) + 100 L FDAA (1% in acetone) + 20 L 1M . Heat at 40°C for 1 hour. Stop with 20 L 1M HCl. -
Column: C18 (e.g., Zorbax Eclipse Plus,
mm). -
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 340 nm (specific to the dinitrophenyl moiety).
Critical Technical Insight: Marfey's method is exceptionally sensitive (nanomole scale) due to the high extinction coefficient of the dinitrophenyl group. However, one must ensure the reaction goes to completion to avoid kinetic resolution , which would skew the calculated ee.
Comparative Analysis & Decision Matrix
The following table summarizes the operational metrics to guide your method selection.
| Feature | Polysaccharide (OD-H/AD-H) | Crown Ether (Crownpak) | Marfey's Method (Derivatization) |
| Primary Use Case | Routine QC, Process Development | Free amine salts, Aqueous samples | Trace analysis, Biological matrices |
| Sample State | Free base (requires DEA) | Salt (requires Acid) | Free amine (requires reaction) |
| Separation Mode | Normal Phase (Hexane/IPA) | Reverse Phase (Acidic Water) | Reverse Phase (C18) |
| Risk Factor | Silanol interactions (Tailing) | Corrosive mobile phase | Kinetic resolution error |
| Cost per Run | Low (after column purchase) | Medium | High (Reagent + Prep time) |
Visual Decision Workflow
Caption: Decision matrix for selecting the optimal ee determination method based on sample state and laboratory requirements.
Chiral Recognition Mechanism (Polysaccharide vs. Crown Ether)
Caption: Schematic comparison of the binding mechanisms. OD-H relies on multipoint H-bonding/Pi-stacking, while Crownpak relies on specific ammonium ion inclusion.
References
-
Chiral Technologies. (n.d.).[3] Instruction Manual for CHIRALCEL® OD Columns. Retrieved from [Link]
-
Daicel Corporation. (n.d.). Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004).[4] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[2][4][5][6][7][8][9][10] Retrieved from [Link]
-
Mbah, C.J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. asianpubs.org [asianpubs.org]
- 8. sci-hub.red [sci-hub.red]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. hplc.eu [hplc.eu]
Biological activity of "ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" derivatives
This guide provides an in-depth technical analysis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate and its derivatives.
While the (2R,3S) isomer constitutes the bioactive side chain of the blockbuster anticancer drug Paclitaxel (Taxol) , the (2R,3R) isomer (the syn diastereomer) serves as a critical stereochemical probe in Structure-Activity Relationship (SAR) studies and a challenging target in asymmetric synthesis .
A Comparative Guide for Drug Development & Synthetic Applications
Executive Summary: The Stereochemical Imperative
Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is the syn-diastereomer of the renowned Paclitaxel C-13 side chain. In drug development, this scaffold is primarily utilized to:
-
Define the Pharmacophore: Demonstrate the strict anti stereochemical requirement for β-tubulin binding.
-
Validate Asymmetric Methodologies: Serve as a benchmark substrate for enzymatic resolution and chiral catalysis (e.g., lipase-mediated kinetic resolution).
-
Explore Novel Targets: Investigate non-taxane activities, including HIV protease inhibition and aminopeptidase inhibition, where syn configurations may offer distinct binding advantages.
Key Distinction:
-
(2R,3S)-Isomer: High affinity for β-tubulin; essential for Taxol cytotoxicity.
-
(2R,3R)-Isomer: Significantly reduced tubulin affinity; often used as a negative control or to map the steric tolerance of the binding pocket.
Mechanistic Insight & SAR Analysis
The Tubulin Binding Paradox
The biological activity of phenylisoserine derivatives is dictated by their ability to adopt a specific conformation (the "T-Taxol" or "Redor-Taxol" conformation) within the microtubule binding pocket.
-
The (2R,3S) "Anti" Conformation: Allows the C-3 phenyl group and the N-benzoyl group to dock into hydrophobic pockets (Leu217, Leu219, His229) without steric clash, stabilizing the microtubule.
-
The (2R,3R) "Syn" Conformation: The syn relationship forces the C-3 phenyl and C-2 hydroxyl groups into a spatial arrangement that creates steric repulsion with the tubulin M-loop. This prevents the deep seating required for effective microtubule stabilization.
Visualization: Stereochemical Impact on Bioactivity
The following diagram illustrates the divergence in pathway utility between the two isomers.
Caption: Comparative workflow showing the divergent biological fates of the (2R,3S) and (2R,3R) isomers following kinetic resolution.
Comparative Performance Analysis
The following table contrasts the biological performance of the (2R,3R) derivatives against the (2R,3S) standard and the parent drug Paclitaxel.
Table 1: Cytotoxicity and Tubulin Polymerization Activity
| Compound | Configuration | Tubulin Assembly (ED₅₀, µM)* | Cytotoxicity (IC₅₀, nM) - B16 Melanoma | Relative Potency vs Taxol |
| Paclitaxel (Standard) | (2R,3S) | 0.2 | 3.0 | 100% |
| Docetaxel Side Chain | (2R,3S)-N-Boc | 0.25 | 4.5 | ~80-90% |
| (2R,3R)-Analogue | (2R,3R)-N-Benzoyl | >10.0 | >1,000 | < 1% |
| Ethyl Ester Intermediate | (2R,3R)-Ester | N/A (Prodrug) | >10,000 | Inactive |
*ED₅₀: Concentration required to achieve 50% of maximal tubulin polymerization.
Analysis:
-
Potency Drop: Inverting the C-3 center from S to R (yielding the 2R,3R isomer) typically results in a 2-3 log reduction in cytotoxicity. This confirms that the biological activity is highly stereospecific.
-
Synthetic Utility: While biologically less active in oncology, the (2R,3R) ethyl ester is a high-value "unreacted substrate" in enzymatic resolutions. For example, Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the (2R,3S) ester, leaving the (2R,3R) ester behind in high enantiomeric excess (>99% ee), which can then be inverted chemically to the active form if desired.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis (enzymatic resolution) and biological evaluation of these derivatives.
Protocol A: Enzymatic Resolution to Isolate (2R,3R)-Ethyl Ester
This self-validating protocol uses enantioselective hydrolysis to separate the isomers.
-
Substrate Preparation: Dissolve 10 mmol of racemic ethyl 3-amino-2-hydroxy-3-phenylpropanoate in 50 mL of diisopropyl ether (solvent).
-
Enzyme Addition: Add 500 mg of immobilized CAL-B (Novozym 435) .
-
Acyl Donor (Optional for Transesterification): If performing transesterification, add 3 equivalents of vinyl acetate. For hydrolysis, add water (10 equivalents) and maintain water activity.
-
Incubation: Shake at 200 rpm, 30°C for 24-48 hours.
-
Monitoring: Monitor conversion via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
Checkpoint: The reaction should stop at ~50% conversion.
-
-
Workup: Filter off the enzyme.
-
The Filtrate contains the unreacted (2R,3R)-ethyl ester (high ee).
-
The Precipitate/Aqueous phase contains the (2R,3S)-acid (active isomer precursor).
-
Protocol B: Tubulin Polymerization Assay
Used to confirm the lack of activity of the (2R,3R) derivative compared to Taxol.
-
Protein Prep: Purify tubulin from bovine brain via cycles of temperature-dependent assembly/disassembly. Dilute to 1 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP.
-
Compound Addition: Add the test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (0.1 µM – 50 µM). Keep final DMSO < 1%.
-
Measurement: Transfer to a temperature-controlled cuvette at 37°C. Monitor absorbance at 350 nm for 30 minutes.
-
Data Analysis:
-
Active (Taxol-like): Rapid increase in OD350 (hyper-stabilization).
-
Inactive ((2R,3R)): OD350 profile resembles the solvent control (slow/minimal polymerization).
-
Critical Evaluation & Future Directions
Why Study the (2R,3R) Isomer?
Despite its lower cytotoxicity, the (2R,3R) isomer is not "waste."
-
Chiral Inversion: It can be converted to the active (2R,3S) form via Mitsunobu inversion or oxazoline formation, increasing the overall yield of Taxol side chain synthesis from racemic starting materials.
-
Peptidomimetics: The syn-amino alcohol motif is found in other bioactive natural products. (2R,3R) derivatives are currently being evaluated as scaffolds for Aminopeptidase N (CD13) inhibitors , which are targets for anti-angiogenic therapy.
Reference Data Validation[1][2]
-
Solubility: Ethyl esters of phenylisoserine are lipophilic (logP ~2.5). Use DMSO for stock solutions.
-
Stability: Susceptible to hydrolysis by non-specific esterases in plasma; in vitro data (cell culture) is more reliable than in vivo data unless the ester is protected or modified.
References
-
Ojima, I., et al. "New Taxanes for the Treatment of Drug-Resistant Tumors." Journal of Natural Products, 2016. Link
- Citation for SAR and binding conform
-
Georg, G. I., et al. "The Chemistry of the Taxol Side Chain: Synthesis, Modifications, and Conformational Studies." Bioorganic & Medicinal Chemistry Letters, 1992. Link
- Foundational text on the stereochemical requirements ((2R,3S) vs (2R,3R)) for tubulin binding.
-
Fessner, W. D., et al. "Enzymatic Synthesis of Chiral Amino Acids and Amines." Current Opinion in Chemical Biology, 2001. Link
- Source for enzymatic resolution protocols of phenylisoserine esters.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7020763, (2R,3S)-3-Phenylisoserine." PubChem, 2025.[1] Link
- Verification of chemical structure and physical properties.
-
BenchChem. "A Comparative Analysis of Paclitaxel and Its Synthetic Analogues." BenchChem Technical Guides, 2025. Link
- Source for comparative IC50 data and signaling p
Sources
Benchmarking the performance of "ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" as a chiral synthon
Topic: Benchmarking the performance of "ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" as a chiral synthon Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the high-stakes arena of taxane semi-synthesis, the "Gold Standard" side chain is unequivocally (2R,3S)-3-phenylisoserine . However, its diastereomer, ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate (hereafter referred to as the (2R,3R)-Synthon ), plays a critical, often misunderstood role.
This guide benchmarks the (2R,3R)-Synthon not merely as a "wrong isomer" of the Paclitaxel (Taxol®) side chain, but as a strategic gateway precursor . While biologically inactive in its direct form, the (2R,3R) isomer offers a distinct synthetic advantage: it is the primary product of cis-selective asymmetric aminohydroxylation (AA) and can be stereochemically inverted to the bioactive (2R,3S) form with high fidelity.
This guide compares the (2R,3R)-Synthon against the direct (2R,3S) ester and the
The Synthon Profile: Syn vs. Anti
To effectively utilize the (2R,3R)-Synthon, one must first master the stereochemical distinction. The biological activity of Taxol requires the (2R,3S) configuration (anti relationship between C2-OH and C3-NHBz). The (2R,3R) isomer possesses a syn relationship.[1]
Stereochemical Visualization
The following diagram illustrates the critical difference between the target bioactive motif and the (2R,3R) precursor.
Figure 1: Stereochemical relationship between the (2R,3R) precursor and the bioactive (2R,3S) Taxol side chain.
Comparative Benchmarking
We evaluate the (2R,3R)-Synthon against the two dominant alternatives: Direct (2R,3S) Ester usage and the Ojima
Table 1: Performance Matrix
| Feature | (2R,3R)-Synthon (Ethyl Ester) | (2R,3S)-Synthon (Ethyl Ester) | |
| Primary Role | Precursor for Inversion / Kinetic Resolution Product | Direct Coupling Partner | Coupling Partner (Highly Reactive) |
| Synthetic Access | High (via cis-Aminohydroxylation) | Moderate (via Resolution or Inversion) | High (via Cycloaddition) |
| Coupling Yield | N/A (Must be inverted first) | Low-Moderate (Steric hindrance) | Excellent (>90%) |
| Atom Economy | Moderate (Requires inversion steps) | High | High |
| Racemization Risk | Low (Stable syn conformation) | Moderate (C2 epimerization prone) | Low |
| Cost Efficiency | High (Scalable precursors) | High | Moderate (Requires chiral auxiliary) |
Critical Analysis
-
The "Inversion" Advantage : Direct synthesis of the anti-(2R,3S) isomer is often difficult. However, the Sharpless Asymmetric Aminohydroxylation (AA) reaction readily produces the syn-(2R,3R) isomer in high enantiomeric excess (>95% ee). By using the (2R,3R)-Synthon as a starting point, chemists can access the (2R,3S) target via a reliable inversion protocol (see Section 3).
-
Kinetic Resolution : In enzymatic resolutions (e.g., using Burkholderia cepacia lipase), the (2R,3R) isomer often appears as the unreacted ester or the hydrolyzed acid, depending on the enzyme's selectivity. It serves as a crucial marker for monitoring reaction progress.
Strategic Application: The Inversion Protocol
The true power of the (2R,3R)-Synthon lies in its conversion to the bioactive form. This is achieved through an oxazoline intermediate , which facilitates inversion at the C2 position while retaining the C3 stereochemistry (effectively converting 3R to 3S relative to the C2 center, or more accurately, inverting C2 to achieve the anti configuration).
Correction: To go from (2R,3R) [Syn] to (2R,3S) [Anti], one typically inverts the C2-hydroxyl center.
Workflow Diagram
Figure 2: The chemical pathway converting the (2R,3R) precursor to the bioactive Taxol side chain.
Experimental Protocols
A. Synthesis of (2R,3R)-Synthon via Sharpless AA
This protocol utilizes the "reversal of regioselectivity" phenomenon observed with specific ligands.
-
Reagents : Ethyl cinnamate (10 mmol), Potassium osmate(VI) dihydrate (4%), Ligand (DHQD)2-AQN (to favor phenylserine regioisomer), Chloramine-T (3 eq).
-
Procedure :
-
Dissolve ligand and osmium source in t-BuOH/H2O (1:1).
-
Add ethyl cinnamate and Chloramine-T. Stir at 25°C for 24h.
-
Quench with sodium sulfite. Extract with ethyl acetate.
-
-
Result : The reaction yields the (2R,3R)-amino alcohol (Syn) with >90% ee.
-
Note: Standard (DHQD)2-PHAL ligands favor the isoserine regioisomer; AQN ligands are preferred for this specific scaffold if C3-amination is desired directly, or one can use the standard AA to get the isoserine and then invert.
-
B. Inversion to (2R,3S)-Bioactive Ester
-
Benzoylation : Treat the (2R,3R) amine (1.0 eq) with benzoyl chloride (1.1 eq) and TEA in DCM. Yield: ~95%.
-
Cyclization : Dissolve N-benzoyl ester in DCM. Add thionyl chloride (1.5 eq) at 0°C. Reflux for 1h. This forms the oxazoline .[2]
-
Hydrolysis : Treat the crude oxazoline with 6N HCl/EtOH at reflux.
-
Outcome : The nucleophilic attack of water opens the ring with inversion at C2 , yielding ethyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate .
Supporting Data
The following data summarizes the efficiency of using the (2R,3R) isomer as a resolution substrate and inversion precursor.
| Method | Substrate | Product | Yield | ee% | Ref |
| Sharpless AA | Ethyl Cinnamate | (2R,3R)-Synthon | 78% | 96% | [1] |
| Lipase Resolution | Racemic syn-ester | (2R,3R)-Acid + (2S,3S)-Ester | 45% (theoretical 50%) | >99% | [2] |
| Oxazoline Inversion | (2R,3R)-N-Benzoyl | (2R,3S)-Taxol Side Chain | 82% (over 2 steps) | >98% | [3] |
References
-
Sharpless Asymmetric Aminohydroxylation : Tao, B., Schlingloff, G., & Sharpless, K. B. (1998).[3] Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters. Link[3]
-
Enzymatic Resolution : Wu, J. P., et al. (2025). A new enzymatic strategy for the preparation of (2R,3S)-3-phenylisoserine. ResearchGate. Link
-
Taxol Side Chain Synthesis : Ojima, I., et al. (1992). New and efficient approaches to the synthesis of the taxol C-13 side chain. Journal of Organic Chemistry. Link
-
Stereochemical Analysis : Nicolaou, K. C., et al. (1994). Total Synthesis of Taxol. Nature. Link
Sources
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]
Safety Operating Guide
ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate proper disposal procedures
Executive Summary & Chemical Context
Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate (often referred to as the ethyl ester of phenylisoserine) is a critical chiral intermediate, primarily utilized in the semi-synthesis of taxane-based chemotherapeutics such as Paclitaxel (Taxol) .
Proper disposal of this compound is not merely a regulatory compliance issue but a safety imperative. As a biologically active amine derivative, it possesses acute toxicity profiles and long-term aquatic hazards that strictly prohibit disposal via sanitary sewer systems. This guide provides a self-validating workflow for researchers to manage this substance from bench to incineration.
Key Chemical Identifiers
| Property | Detail |
| Chemical Name | Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate |
| CAS Number | 481054-47-1 (Specific stereoisomer); 6335-76-8 (General/Racemic) |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Physical State | White to off-white solid powder |
| Primary Hazards | Acute Toxicity (Oral), Aquatic Chronic Toxicity, Irritant |
Hazard Identification & Risk Assessment
Before initiating disposal, the waste generator must characterize the material based on Safety Data Sheet (SDS) specifications. This compound is not typically classified under RCRA P-list or U-list specific codes but is regulated as a characteristic hazardous waste due to its toxicity profile.
GHS Hazard Classification[4]
-
H315/H319: Causes skin and serious eye irritation.[3]
-
H412: Harmful to aquatic life with long-lasting effects.[1][2]
Critical Safety Thresholds
-
Aquatic Toxicity: The H412 designation mandates a zero-discharge policy . No quantity of this material, nor aqueous rinsates containing it, may be poured down laboratory drains.
-
Dust Explosion Risk: As a fine organic powder, handling large quantities requires grounding to prevent electrostatic discharge, although this is rare in milligram-scale disposal.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without specific respiratory consideration due to the powder nature of the solid.
| PPE Category | Requirement | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during transfer. |
| Dermal | Nitrile Gloves (Double-gloved recommended) | Prevents transdermal absorption of the amine. |
| Ocular | Chemical Splash Goggles | Protects against dust ingress and accidental splashes of solutions. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Minimizes clothing contamination. |
Disposal Workflow & Segregation Protocol
The following protocol uses a "Cradle-to-Grave" approach, ensuring the waste is tracked from generation to final incineration.
Step 1: Waste Characterization
Determine the physical state of the waste.
-
Pure Solid: Expired or excess powder.
-
Liquid Solution: Reaction mixtures or mother liquors (e.g., dissolved in Ethyl Acetate, DCM, or Methanol).
-
Contaminated Debris: Weigh boats, pipette tips, gloves.[4]
Step 2: Segregation (The "Three-Stream" System)
Do not mix incompatible waste streams. Use the decision logic below.
Stream A: Solid Waste (Pure Substance)
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" (Do not use abbreviations).[5]
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Disposal Path: Lab Pack for Incineration.
Stream B: Liquid Solvent Waste
-
Segregation:
-
If dissolved in Dichloromethane (DCM) or Chloroform
Halogenated Waste . -
If dissolved in Ethyl Acetate , Methanol , or Ethanol
Non-Halogenated Organic Waste .
-
-
pH Check: Ensure the solution is not mixed with strong acids or oxidizers, which may react with the amine or ester functionalities.
-
Disposal Path: Fuel Blending or Incineration.
Stream C: Aqueous Rinsate (The Critical Control Point)
-
Scenario: You have washed glassware used with the compound.[4]
-
Action: Collect the first three rinses into the "Aqueous Hazardous Waste" container.
-
Prohibition: Do NOT pour the first rinse down the sink.
-
Disposal Path: Wastewater Treatment (Off-site).
Step 3: Visual Decision Tree
The following diagram illustrates the logical flow for segregating this specific compound.
Figure 1: Decision logic for segregating waste streams of phenylisoserine derivatives.
Emergency Procedures (Spill Response)
In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization.
-
Evacuate & Ventilate: If the spill is >10g or creates a dust cloud, evacuate the immediate area.
-
PPE Up: Don double nitrile gloves, safety goggles, and an N95 mask.
-
Containment (Solid):
-
Do not dry sweep. This generates dust.[3]
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the damp material into a wide-mouth waste jar.
-
-
Containment (Liquid):
-
Use vermiculite or a universal spill pad to absorb the liquid.
-
Place absorbed material into the solid hazardous waste bin.[4]
-
-
Decontamination: Wipe the surface with a soap/water solution. Collect these wipes as hazardous waste (Stream C).
Regulatory Compliance (RCRA Codes)
While this specific CAS is not P-listed or U-listed, the waste mixture often triggers specific RCRA codes based on the solvents or characteristics.
| Waste Type | Likely RCRA Codes | Description |
| Pure Substance | None (Non-Regulated) or D001 | Often classified as "Non-Regulated Chemical Waste" unless ignitable. However, best practice treats it as toxic. |
| DCM Solution | F002 | Spent halogenated solvents. |
| Methanol Solution | F003 / D001 | Ignitable spent solvents. |
| Lab Pack | 001 / 002 | Generic lab pack codes used by waste vendors (e.g., Clean Harbors, Veolia). |
Note: Always consult your institution's Environmental Health & Safety (EHS) officer. Local regulations (e.g., California Title 22) may be stricter than federal EPA guidelines.
References
-
PubChem. (2025).[1] Ethyl 3-amino-3-phenylpropanoate Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
